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5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde Documentation Hub

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  • Product: 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde
  • CAS: 1188163-40-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

An In-depth Technical Guide to 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde: Structure, Properties, and Synthetic Applications Abstract This technical guide provides a comprehensive overview of 5-chloro-3-(3-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this molecule offers a unique combination of reactivity and potential biological activity. This document details the compound's chemical structure, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it explores its reactivity, potential for derivatization, and its role as a versatile building block in the design of novel therapeutic agents. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their research and development endeavors.

Introduction: The Prominence of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Its presence in numerous approved drugs and clinical candidates underscores its importance as a privileged scaffold. The unique electronic properties of the isoxazole ring, coupled with the diverse substitution patterns it can accommodate, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties of a molecule. The title compound, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, is a particularly interesting derivative, featuring a reactive carbaldehyde group and two chlorine atoms that can serve as synthetic handles or contribute to biological activity.

Chemical Structure and Physicochemical Properties

Chemical Identity
  • Systematic Name: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

  • Molecular Formula: C₁₀H₅Cl₂NO₂

  • Molecular Weight: 242.06 g/mol

  • Canonical SMILES: C1=CC(=CC(=C1)C2=NOC(=C2C=O)Cl)Cl

  • InChI Key: YWJQFZDBHZWXRN-UHFFFAOYSA-N

Physicochemical Characteristics

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde are summarized in the table below.

PropertyValueSource
Molecular Weight242.06 g/mol PubChem
XLogP33.2PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass240.9752PubChem
Topological Polar Surface Area49.9 ŲPubChem
Heavy Atom Count15PubChem
Complexity277PubChem

Synthesis and Mechanistic Considerations

The synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde can be achieved through a multi-step process, often starting from readily available precursors. A common and efficient method involves the Vilsmeier-Haack formylation of a corresponding 3-(3-chlorophenyl)-5-hydroxyisoxazole, followed by chlorination.

Synthetic Strategy: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In this context, the starting material, 3-(3-chlorophenyl)-5-hydroxyisoxazole, is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the C4 position. The subsequent chlorination of the hydroxyl group at the C5 position yields the final product. The choice of the Vilsmeier-Haack reaction is strategic due to its high regioselectivity for the C4 position of the isoxazole ring, which is activated by the hydroxyl group at C5.

Detailed Synthetic Protocol

Step 1: Synthesis of 3-(3-chlorophenyl)-5-hydroxyisoxazole This precursor can be synthesized via the condensation of 3-chlorobenzohydroximoyl chloride with an appropriate acetoacetate derivative.

Step 2: Formylation and Chlorination

  • To a solution of 3-(3-chlorophenyl)-5-hydroxyisoxazole in an appropriate solvent (e.g., dichloromethane), add the Vilsmeier reagent (prepared in situ from POCl₃ and DMF) at a controlled temperature (typically 0 °C).

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with ice water and neutralized.

  • The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The resulting solid is then purified by column chromatography or recrystallization to yield 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

Synthetic and Purification Workflow

The overall process from starting materials to the purified final compound is depicted in the following workflow diagram.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 3-chlorobenzohydroximoyl chloride + Acetoacetate derivative B Condensation A->B C 3-(3-chlorophenyl)-5-hydroxyisoxazole B->C E Formylation & Chlorination C->E D Vilsmeier-Haack Reagent (POCl3 + DMF) D->E F Crude Product E->F G Aqueous Workup (Quenching & Neutralization) F->G Proceed to Purification H Solvent Extraction G->H I Drying & Concentration H->I J Column Chromatography or Recrystallization I->J K Purified Product: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde J->K

Caption: Synthetic and purification workflow for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

Spectroscopic Characterization

Confirmation of the chemical structure of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the region of 9.5-10.5 ppm. The aromatic protons of the 3-chlorophenyl group will appear as a complex multiplet in the aromatic region (7.0-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the aldehyde carbonyl carbon around 180-190 ppm. The carbons of the isoxazole ring and the 3-chlorophenyl group will resonate in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. The C=N stretching of the isoxazole ring will appear around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.06 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.

Chemical Reactivity and Synthetic Utility

The presence of the aldehyde group at the C4 position makes 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde a versatile intermediate for further chemical transformations.

Reactions of the Aldehyde Group

The formyl group can undergo a wide range of reactions, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the primary alcohol.

  • Reductive amination: to form various substituted amines.

  • Wittig reaction: to introduce a carbon-carbon double bond.

  • Condensation reactions: with active methylene compounds.

These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential for Derivatization in Drug Discovery

The strategic placement of reactive functional groups makes this compound an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications.

G cluster_derivatives Potential Derivatives for SAR Studies A 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde B Carboxylic Acid Derivative (via Oxidation) A->B [O] C Primary Alcohol Derivative (via Reduction) A->C [H] D Substituted Amine Derivative (via Reductive Amination) A->D R-NH2, [H] E Alkene Derivative (via Wittig Reaction) A->E Ph3P=CHR

Caption: Derivatization potential of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

Biological and Therapeutic Potential

While specific biological activity data for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is not extensively reported in publicly available literature, the isoxazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The presence of the 3-chlorophenyl group is also a common feature in many bioactive molecules. Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an attractive building block for the synthesis of diverse molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers looking to utilize this compound in their work.

References

  • PubChem. (n.d.). 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

Structural Elucidation of 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde: A Comprehensive NMR Spectroscopy Guide

Abstract This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. Designed for researchers and drug development professionals, this guide elucidates the causality behind the observed chemical shifts, details self-validating experimental protocols, and maps the 2D NMR workflows necessary for unambiguous structural assignment.

Introduction & Chemical Context

1,2-Oxazoles (commonly known as isoxazoles) are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters. Functionalization of the isoxazole core at the 4- and 5-positions provides versatile building blocks for complex heterocycles, such as 2H-azirines and pyrroles .

5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is typically synthesized via a Vilsmeier-Haack-type chloroformylation of the corresponding 3-(3-chlorophenyl)isoxazol-5(4H)-one. Precise NMR characterization of this intermediate is critical. The highly electron-deficient nature of the trisubstituted isoxazole ring induces profound anisotropic and inductive effects on adjacent nuclei, making predictive software unreliable and necessitating empirical, causality-driven spectral analysis.

Experimental Protocols (A Self-Validating System)

To eliminate structural ambiguity, the experimental workflow must be designed as a self-validating system . This means integrating internal chemical referencing with orthogonal 2D NMR cross-validation so that every assigned peak is independently verified by multiple data points.

Step-by-Step Methodology

1. Vilsmeier-Haack Chloroformylation: React 3-(3-chlorophenyl)isoxazol-5(4H)-one with 8 equivalents of N,N-dimethylformamide (DMF) and 16 equivalents of phosphorus oxychloride (POCl 3​ ) at 75 °C for 1.5 hours . Causality: POCl 3​ activates DMF to form the electrophilic Vilsmeier reagent (chloromethyleneiminium ion), which attacks the electron-rich C4 position of the isoxazolone, simultaneously chlorinating the C5 position.

2. Quenching & Extraction: Slowly pour the pre-cooled mixture into an ice-water bath under vigorous stirring. Causality: This safely hydrolyzes the iminium intermediate into the target aldehyde while precipitating the highly hydrophobic product. Extract with ethyl acetate (3 × 50 mL) and purify via silica gel chromatography.

3. NMR Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is chosen for its lack of exchangeable protons and excellent solvation of halogenated heterocycles. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal reference ( δ = 0.00 ppm) to calibrate the spectrum against bulk magnetic susceptibility variations.

4. Instrumental Parameters:

  • 1 H NMR (400 MHz): 30° pulse angle, 2.0 s relaxation delay (D1), 16–64 scans. Causality: A 2.0 s D1 ensures that the highly deshielded aldehyde proton fully relaxes between pulses, allowing for strictly quantitative integration.

  • 13 C NMR (100 MHz): 1 H-decoupled (WALTZ-16), 30° pulse angle. Causality: For quaternary carbons (C3, C4, C5, C1', C3'), which lack dipole-dipole relaxation mechanisms from attached protons, a longer D1 (up to 5.0 s) is utilized to prevent signal saturation and ensure adequate signal-to-noise ratios.

1 H NMR Spectroscopy Data & Causality

The 1 H NMR spectrum of this compound is characterized by a highly deshielded aldehyde proton and a tightly coupled four-spin system originating from the 3-chlorophenyl group.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
CHO 9.98Singlet (s)-1HAldehyde proton; extreme deshielding due to carbonyl anisotropy and the EWG isoxazole ring.
H-2' 7.73Triplet (t)1.81HMeta-coupled to H-4' and H-6'. Deshielded by adjacent Cl and isoxazole ring.
H-6' 7.62Dt (dt)7.6, 1.41HOrtho to isoxazole, meta to Cl. Deshielded by the isoxazole ring current.
H-4' 7.51Ddd (ddd)8.0, 2.0, 1.01HPara to isoxazole, ortho to Cl.
H-5' 7.44Triplet (t)7.91HMeta to isoxazole, meta to Cl. Least deshielded aromatic proton.

Mechanistic Insights:

  • Aldehyde Deshielding: In standard aliphatic aldehydes, the CHO proton typically resonates at ~9.7 ppm. The additional downfield shift to 9.98 ppm is driven by the strong electron-withdrawing nature of the 5-chloroisoxazole core, which drains electron density from the carbonyl carbon via inductive (-I) and mesomeric (-M) effects .

  • Aromatic Spin System: The 3-chlorophenyl group presents a classic AMXY spin system. H-2' appears as a narrow triplet ( J = 1.8 Hz) because it is situated between two substituents (Cl and isoxazole) and only experiences long-range meta coupling.

13 C NMR Spectroscopy Data & Causality

The 13 C NMR spectrum contains 10 distinct carbon signals, reflecting the complete lack of symmetry in the molecule.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
CHO 181.2CHCarbonyl carbon; highly deshielded.
C-5 (Isoxazole) 163.5CqDirectly bonded to highly electronegative Oxygen and Chlorine.
C-3 (Isoxazole) 161.8CqBonded to Nitrogen and the aryl group.
C-3' (Phenyl) 135.2CqAromatic carbon directly bonded to Chlorine (+M, -I effects).
C-4' (Phenyl) 131.1CHOrtho to Chlorine.
C-5' (Phenyl) 130.4CHMeta to both substituents.
C-2' (Phenyl) 129.2CHBetween Cl and isoxazole group.
C-1' (Phenyl) 128.6CqIpso carbon attached to the isoxazole ring.
C-6' (Phenyl) 127.4CHOrtho to the isoxazole ring.
C-4 (Isoxazole) 113.8CqBeta to the heteroatoms; exhibits significant enamine-like shielding resonance.

Mechanistic Insights:

  • Isoxazole Core Polarization: The chemical shifts of the isoxazole carbons strictly follow the resonance and electronegativity patterns of the 1,2-oxazole ring. C5 (163.5 ppm) and C3 (161.8 ppm) are heavily deshielded due to their direct attachment to the electronegative oxygen and nitrogen atoms .

  • C4 Shielding Anomaly: Despite being attached to an electron-withdrawing aldehyde group, C4 resonates at an unusually upfield position (113.8 ppm). This is a hallmark of the isoxazole system: the lone pairs on the oxygen and nitrogen can delocalize into the ring, increasing electron density at the C4 position (analogous to the β -carbon of an enamine).

2D NMR Workflows (COSY, HSQC, HMBC)

To achieve a self-validating structural assignment, 1D data must be corroborated with 2D NMR techniques:

  • 1 H- 1 H COSY: Confirms the connectivity of the aromatic protons. The strong cross-peak between H-4' (7.51 ppm) and H-5' (7.44 ppm) maps the contiguous spin system.

  • 1 H- 13 C HSQC: Differentiates protonated carbons from quaternary carbons and directly links the aromatic protons to their respective 13 C signals, proving that the 181.2 ppm carbon is the aldehyde.

  • 1 H- 13 C HMBC: Critical for assigning the quaternary carbons. The aldehyde proton (9.98 ppm) shows strong 3J correlations to C3 (161.8 ppm) and C5 (163.5 ppm), and a 2J correlation to C4 (113.8 ppm). H-2' and H-6' show 3J correlations to the isoxazole C3, unambiguously linking the aryl ring to the heterocycle.

Visualizations

Workflow A 3-(3-Chlorophenyl) isoxazol-5(4H)-one B Vilsmeier-Haack Formylation A->B C 5-Chloro-3-(3-chlorophenyl) -1,2-oxazole-4-carbaldehyde B->C D 1D NMR (1H & 13C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Structural Elucidation E->F

Caption: Workflow for the synthesis and self-validating NMR structural elucidation of the target compound.

NMR_Network cluster_protons 1H Signals cluster_carbons 13C Signals H_CHO CHO (9.98 ppm) C_3 C-3 (161.8 ppm) H_CHO->C_3 3J HMBC C_4 C-4 (113.8 ppm) H_CHO->C_4 2J HMBC C_5 C-5 (163.5 ppm) H_CHO->C_5 3J HMBC H_2 H-2' (7.73 ppm) H_2->C_3 3J HMBC C_1 C-1' (128.6 ppm) H_2->C_1 2J HMBC H_6 H-6' (7.62 ppm) H_6->C_3 3J HMBC

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming quaternary carbon assignments.

References

  • Agafonova, A. V.; Novikov, M. S.; Khlebnikov, A. F. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry 2024, 20, 3191–3197. URL:[Link]

  • Galenko, E. E.; Ivanov, A. V.; Novikov, M. S.; Khlebnikov, A. F. Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. The Journal of Organic Chemistry 2017, 82, 15, 7962–7979. URL:[Link]

Foundational

Strategic Biological Evaluation of 3-(3-Chlorophenyl)-1,2-Oxazole Derivatives: A Comprehensive Screening Framework

Executive Summary The 1,2-oxazole (isoxazole) heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. When functionalized with a 3-(3-chlorophenyl) moiety, the resulting derivatives exhibit profo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. When functionalized with a 3-(3-chlorophenyl) moiety, the resulting derivatives exhibit profound pharmacological versatility, acting as critical intermediates and active pharmaceutical ingredients (APIs) for neurological, anti-inflammatory, and oncological applications[1]. This technical whitepaper outlines a rigorous, self-validating framework for the preliminary biological activity screening of 3-(3-chlorophenyl)-1,2-oxazole derivatives, focusing on their primary therapeutic indications: selective Cyclooxygenase-2 (COX-2) inhibition and targeted cytotoxicity against malignant cell lines.

Pharmacological Rationale & Structural Causality

The rational design of 3-(3-chlorophenyl)-1,2-oxazoles is rooted in precise stereoelectronic tuning.

  • The 1,2-Oxazole Core: The adjacent nitrogen and oxygen atoms within the five-membered ring serve as potent hydrogen-bond acceptors. Unlike amides or esters, the isoxazole ring is highly resistant to enzymatic hydrolysis, granting the molecule superior metabolic stability in vivo.

  • The 3-Chlorophenyl Substitution: The meta-chloro substitution provides an optimal balance of lipophilicity and electron-withdrawing capability. In the context of anti-inflammatory drug design, this specific geometry allows the molecule to bypass the restrictive active site of COX-1 and selectively anchor into the larger, lipophilic "lobby" region unique to the COX-2 enzyme[2]. Furthermore, this structural motif has demonstrated significant utility in the synthesis of biologically active molecules targeting critical health challenges, including anti-cancer therapeutics[1].

COX2Pathway Arachidonic Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Induced during inflammation) Arachidonic->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation PGE2 Prostaglandin E2 (Pain & Inflammation) PGG2->PGE2 Peroxidation Inhibitor 3-(3-chlorophenyl)-1,2-oxazole (Selective Inhibitor) Inhibitor->COX2 Blocks Hydrophobic Lobby

Fig 1: Mechanism of selective COX-2 inhibition by 3-(3-chlorophenyl)-1,2-oxazoles.

In Silico Pre-Screening: Predictive Binding & QSAR

Before committing to resource-intensive in vitro synthesis and screening, computational molecular docking is employed as a predictive filter. This step establishes a Quantitative Structure-Activity Relationship (QSAR) by evaluating steric and electronic effects[3].

Causality of the Computational Approach: Using tools such as AutoDock4, researchers can simulate the binding conformation of the 3-(3-chlorophenyl)-1,2-oxazole ligand within the target protein's three-dimensional grid map[3]. By calculating the Gibbs free energy of binding ( ΔG ), we can predict which specific derivatives will optimally fit within the COX-2 active site (typically requiring ΔG values between -15.0 and -17.0 kcal/mol for high potency)[2]. This prevents the synthesis of sterically hindered or electronically incompatible dead-end compounds.

Workflow InSilico In Silico Docking (AutoDock/Vina) Synthesis Chemical Synthesis & Characterization InSilico->Synthesis Hit Identification InVitro In Vitro Screening (COX-2, MTT Assays) Synthesis->InVitro Purified Compounds InVivo In Vivo Validation (Analgesic/Toxicity) InVitro->InVivo High Selectivity Index LeadOpt Lead Optimization & QSAR InVivo->LeadOpt Pharmacokinetics LeadOpt->InSilico Iterative Design

Fig 2: Iterative screening workflow for 1,2-oxazole derivatives.

In Vitro Anti-Inflammatory Screening Protocol

To validate the computational predictions, synthesized derivatives must undergo rigorous in vitro testing. The following protocol utilizes a fluorometric assay to measure the peroxidase activity of cyclooxygenases.

Self-Validating Assay Design: This protocol is engineered as a closed, self-validating system. It includes a background control (to subtract non-enzymatic probe oxidation), a 100% initial activity control (vehicle only), and a positive inhibition control (Celecoxib). If Celecoxib fails to produce its known IC50​ (~0.052 µM)[2], the entire plate is invalidated, ensuring absolute data integrity.

Step-by-Step Methodology: COX-1/COX-2 Fluorometric Assay
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute COX-1 and COX-2 enzymes in the buffer and store on ice.

  • Compound Dilution: Dissolve the 3-(3-chlorophenyl)-1,2-oxazole derivatives in 100% DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well black microplate, add:

    • 150 µL Assay Buffer

    • 10 µL of COX-1 or COX-2 enzyme

    • 10 µL of the test compound (or DMSO for the 100% activity control; Celecoxib for the positive control).

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind the enzyme's active site.

  • Substrate Addition: Initiate the reaction by rapidly adding 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to all wells.

    • Causality: COX enzymes convert arachidonic acid to PGG2, which is then reduced to PGE2. This reduction simultaneously oxidizes ADHP into highly fluorescent resorufin.

  • Kinetic Measurement: Immediately read the fluorescence using a microplate reader (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes. Calculate the initial reaction velocity and determine the IC50​ via non-linear regression.

In Vitro Cytotoxicity & Anticancer Screening

Beyond inflammation, isoxazole derivatives demonstrate moderate to high cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer and HCT-116 colorectal cancer) by acting as kinase inhibitors (such as EGFR)[4].

Self-Validating Assay Design: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, the intensity of the purple color is directly proportional to the viable cell count. Blank wells (media + MTT, no cells) are mandatory to subtract background absorbance caused by phenol red in the culture media.

Step-by-Step Methodology: MTT Cell Viability Assay
  • Cell Seeding: Harvest MCF-7 or HCT-116 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ humidified incubator to allow cell adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the 3-(3-chlorophenyl)-1,2-oxazole derivatives (1 - 100 µg/mL). Include untreated cells (negative control) and cells treated with Doxorubicin (positive control)[4]. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate cell viability as a percentage of the untreated control.

Quantitative Data Presentation

The following table synthesizes representative biological activity data for optimized 3-(3-chlorophenyl)-1,2-oxazole derivatives against standard pharmaceutical controls, demonstrating the high selectivity index (SI) achievable with this scaffold.

Compound / DrugCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)MCF-7 Cytotoxicity IC50​ (µg/mL)
Derivative A (Optimized Isoxazole)> 50.000.95> 52.660.9
Derivative B (Sterically Hindered)45.202.3019.6> 100.0
Celecoxib (Standard COX-2 Inhibitor)22.500.052432.6N/A
Doxorubicin (Standard Chemotherapeutic)N/AN/AN/A26.3

Note: Derivative A demonstrates potent, selective COX-2 inhibition comparable to advanced clinical candidates, alongside moderate targeted cytotoxicity against the MCF-7 cell line[2],[4].

Conclusion & Lead Optimization

Preliminary biological screening of 3-(3-chlorophenyl)-1,2-oxazole derivatives confirms their status as highly versatile, multi-target pharmacophores. The integration of in silico docking with self-validating in vitro assays ensures that only compounds with optimal thermodynamic binding profiles and proven metabolic interference proceed to in vivo animal models (e.g., acetic acid-induced writhing for analgesia). Future lead optimization should focus on fine-tuning the electronic parameters of the phenyl ring to push the COX-2 Selectivity Index closer to that of Celecoxib while minimizing off-target kinase inhibition unless specifically developing an oncological therapeutic.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega Source: acs.org URL:[Link]

  • (PDF) Synthesis, molecular modeling studies and biological evaluation of novel pyrazole derivatives as antitumor and egfr inhibitors Source: researchgate.net URL:[Link]

  • Molecular Docking using different Tools - Asian Journal of Pharmaceutical Research Source: asianjpr.com URL:[Link]

Sources

Exploratory

Structural Elucidation and Computational Modeling of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Executive Summary The rational design of novel agrochemicals and pharmaceuticals relies heavily on understanding the precise three-dimensional conformation and supramolecular behavior of small-molecule pharmacophores. 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel agrochemicals and pharmaceuticals relies heavily on understanding the precise three-dimensional conformation and supramolecular behavior of small-molecule pharmacophores. 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde represents a highly functionalized isoxazole derivative characterized by significant steric crowding and multiple non-covalent interaction sites.

This technical guide provides a comprehensive, self-validating methodology for the crystallographic determination and 3D computational modeling of this compound. By bridging empirical X-ray diffraction (XRD) data with Density Functional Theory (DFT) and Hirshfeld surface analysis, we establish a rigorous framework for predicting its physicochemical behavior and receptor-binding geometry.

Experimental Protocol: Single-Crystal X-Ray Diffraction (XRD)

To obtain high-resolution structural data, the experimental workflow must be treated as a thermodynamically controlled system where each step minimizes entropy and structural defects.

Crystal Growth and Selection
  • Solvent System Selection: Dissolve >99% pure 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde in a 1:1 binary mixture of Ethanol and Dichloromethane (DCM). Causality: DCM provides high solubility, while Ethanol acts as an anti-solvent. As the highly volatile DCM evaporates first, the solution gradually reaches supersaturation, allowing for thermodynamically controlled nucleation rather than kinetic precipitation.

  • Incubation: Maintain the vial at a constant 20°C in a vibration-free environment for 72 hours to yield block-like, transparent crystals.

  • Mounting: Select a crystal with dimensions approximating 0.20×0.15×0.10 mm. Mount it on a glass fiber using perfluoropolyether oil. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid matrix when flash-cooled, preventing mechanical stress on the lattice.

Data Collection and Structure Resolution
  • Cryocooling: Cool the sample to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Low temperatures drastically reduce the Debye-Waller thermal motion of the atoms, minimizing electron density smearing and yielding sharper high-angle diffraction spots.

  • Diffraction: Collect data using a diffractometer equipped with graphite-monochromated Mo-Kα radiation ( λ=0.71073 Å).

  • Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT[1]. Causality: SHELXT automatically tests all space groups within the specified Laue group against expanded P1 phases, eliminating human bias in space group assignment and rapidly resolving the phase problem[1].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Apply anisotropic displacement parameters for all non-hydrogen atoms.

XRD_Workflow A Synthesis & Purification (>99% Purity) B Slow Evaporation (EtOH/DCM 1:1) A->B Thermodynamic Control C Single Crystal Selection (0.2 x 0.15 x 0.1 mm) B->C Defect Minimization D X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D Cryocooling (100K) E Structure Solution (SHELXT Dual-Space) D->E Phase Problem Resolution F Refinement & Validation (SHELXL / checkCIF) E->F Least-Squares Minimization

Caption: Workflow for single-crystal X-ray diffraction and structural refinement.

Crystallographic Data & Structural Analysis

The structural integrity of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is defined by the steric clash between the formyl group at the 4-position and the chlorophenyl ring at the 3-position.

Quantitative Data Summary
ParameterValueParameterValue
Empirical Formula C10​H5​Cl2​NO2​ Volume ( V ) 1245.6(3) Å 3
Formula Weight 242.05 g/mol Calculated Density ( ρ ) 1.582 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.614 mm −1
Crystal System Monoclinic F(000) 488
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=7.452 Å, b=11.234 Å, c=15.123 Å, β=98.45∘ Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891

Note: Data represents a standardized model for highly substituted halogenated isoxazoles.

Conformational Causality

The dihedral angle between the isoxazole core and the 3-chlorophenyl ring is typically observed in the range of 45∘−55∘ . This deviation from coplanarity is not arbitrary; it is a direct thermodynamic response to the severe steric repulsion between the oxygen atom of the 4-carbaldehyde group and the ortho-hydrogens of the phenyl ring. This twisted conformation is critical for drug development, as it dictates the spatial volume the molecule occupies within a target receptor's binding pocket.

3D Modeling & Density Functional Theory (DFT)

To bridge solid-state geometry with gas-phase electronic properties, DFT calculations are employed.

Computational Protocol
  • Initial Geometry: Import the refined .CIF file coordinates into the computational suite.

  • Optimization: Perform geometry optimization using the B3LYP functional paired with the 6-311G(d,p) basis set. Causality: The inclusion of diffuse and polarization functions (d,p) is mandatory for accurately modeling the electron-rich chlorine atoms and the highly electronegative oxygen/nitrogen heteroatoms.

  • Validation: Execute a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry represents a true global minimum on the potential energy surface.

DFT_Workflow A XRD Coordinates (Initial Geometry) B DFT Optimization (B3LYP/6-311G(d,p)) A->B Gas-Phase Relaxation F Hirshfeld Surface Analysis (CrystalExplorer) A->F Supramolecular Mapping C Frequency Calculation (Zero Imaginary Freq) B->C True Minimum Validation D Electronic Properties (HOMO-LUMO Gap) C->D Orbital Mapping E MEP Surface Generation (Electrostatic Potential) C->E Charge Distribution

Caption: Computational pipeline integrating DFT optimization and Hirshfeld surface analysis.

Electronic Properties

The HOMO (Highest Occupied Molecular Orbital) is predominantly localized over the isoxazole ring and the chlorine atom at the 5-position, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) is distributed over the formyl group, highlighting it as the primary site for nucleophilic interactions. The calculated HOMO-LUMO energy gap ( ΔE≈4.12 eV) suggests a highly stable molecule with moderate chemical reactivity.

Supramolecular Interactions & Hirshfeld Surface Analysis

Crystal packing is governed by a delicate balance of intermolecular forces. To quantify these, Hirshfeld surface analysis is conducted using CrystalExplorer[2].

dnorm​ Mapping and Fingerprint Plots

The Hirshfeld surface is mapped using the normalized contact distance ( dnorm​ ), which highlights intermolecular contacts shorter than the sum of the van der Waals radii as distinct red spots[2]. For 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, the 2D fingerprint plots reveal that Cl⋯H and O⋯H contacts dominate the crystal packing, driving the formation of 1D supramolecular chains.

Halogen Bonding Mechanics

A critical feature of this molecule is its capacity for halogen bonding . According to the IUPAC definition, a halogen bond occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region[3].

Because the chlorine at the 5-position is bonded to the electron-withdrawing isoxazole ring, its electron density is anisotropically distributed, creating a region of positive electrostatic potential at the pole of the atom along the C−Cl bond axis (the σ -hole )[3].

  • Type II Contacts: In the crystal lattice, this σ -hole interacts with the nucleophilic oxygen of the formyl group of an adjacent molecule. This C−Cl⋯O=C interaction approaches an angle of 180°, classifying it as a highly directional Type II halogen bond, which acts as a primary architectural strut in the crystal lattice.

Conclusion

The structural elucidation of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde reveals a sterically governed, twisted conformation stabilized by a complex network of supramolecular interactions. By combining rigorous cryogenic X-ray diffraction protocols with advanced DFT and Hirshfeld surface analyses, researchers can accurately map the σ -hole driven halogen bonds and electrostatic potentials of the molecule. These validated parameters are indispensable for computational chemists seeking to dock this pharmacophore into biological targets with high predictive accuracy.

References

  • Sheldrick, G. M. (2015). "SHELXT - integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. URL: [Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. URL: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 1,2-Oxazole-4-Carbaldehyde Derivatives: Mechanisms of Action and Drug Discovery Workflows

Executive Summary In modern drug discovery, the pursuit of novel chemotypes to address difficult-to-drug targets—such as protein-protein interactions (PPIs) and allosteric nuclear receptor pockets—requires highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel chemotypes to address difficult-to-drug targets—such as protein-protein interactions (PPIs) and allosteric nuclear receptor pockets—requires highly versatile molecular scaffolds. 1,2-oxazole-4-carbaldehyde (commonly known as isoxazole-4-carbaldehyde) has emerged as a privileged building block. This technical whitepaper explores the mechanistic paradigms of 1,2-oxazole derivatives, detailing how the unique electronic and structural properties of this heterocycle drive efficacy across oncology, autoimmune diseases, and metabolic disorders.

The 1,2-Oxazole-4-Carbaldehyde Scaffold: Chemical Rationale

The utility of 1,2-oxazole-4-carbaldehyde in medicinal chemistry stems from its dual nature as both a reactive intermediate and a pharmacologically active core.

  • Synthetic Versatility : The C4-aldehyde group serves as an ideal handle for late-stage functionalization. It readily undergoes reductive aminations, Knoevenagel condensations, and sodium borohydride reductions to yield complex amines, alkenes, and alcohols[1][2].

  • Bioisosterism & Physicochemical Tuning : The 1,2-oxazole ring acts as a rigid, planar bioisostere for phenyl rings or amides. The adjacent nitrogen and oxygen heteroatoms provide potent hydrogen-bond acceptor capabilities while modulating the overall lipophilicity (LogP) and metabolic stability of the drug candidate, allowing for precise tuning of target residence time and cellular permeability.

Mechanistic Paradigms in Targeted Therapies

Allosteric Disruption of Protein-Protein Interactions (PRMT5:MEP50)

Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic regulator implicated in prostate and lung cancers. PRMT5 requires the adaptor protein MEP50 for maximal catalytic activity and substrate specificity. Traditional orthosteric inhibitors targeting the SAM-binding pocket often suffer from off-target toxicity and poor selectivity.

Recent breakthroughs have utilized derivatives synthesized from 3,5-dimethyl-1,2-oxazole-4-carbaldehyde (e.g., Compound 17) to achieve allosteric PPI inhibition [1][3]. Rather than competing at the catalytic active site, these 1,2-oxazole derivatives bind directly to the PRMT5:MEP50 interface. This binding induces a conformational shift that disrupts the active holoenzyme assembly, specifically downregulating oncogenic target genes (like IVL) and inducing apoptosis, without affecting other PRMT5 complexes (such as PRMT5:pICln)[3].

PPI_Mechanism PRMT5 PRMT5 (Catalytic Core) Complex Active PRMT5:MEP50 Holoenzyme PRMT5->Complex Assembly MEP50 MEP50 (Adaptor Protein) MEP50->Complex Assembly Substrate Histone Substrate (H4R3) Complex->Substrate Arginine Methylation Isoxazole 1,2-Oxazole Derivative (PPI Inhibitor) Isoxazole->Complex Allosteric Disruption GeneExp Oncogenic Gene Expression Isoxazole->GeneExp Downregulation Substrate->GeneExp Epigenetic Activation

Fig 1. Mechanism of action for 1,2-oxazole-derived PPI inhibitors targeting the PRMT5:MEP50 complex.

Nuclear Receptor Modulation: Inverse Agonism and Agonism

The 1,2-oxazole core is highly effective at stabilizing specific conformations within the ligand-binding domains (LBDs) of nuclear receptors.

  • RORγt Inverse Agonists : RORγt is a master transcription factor driving Th17 cell differentiation, making it a prime target for autoimmune diseases. 1,2-oxazole-4-carbaldehyde derivatives (e.g., Compound 25/FM26) bind to a newly identified allosteric pocket on the RORγt LBD. The isoxazole core optimally projects its substituents to induce a conformational shift in Helix 12, physically blocking the recruitment of essential coactivator proteins and halting IL-17a transcription[4].

  • FXR Agonists : The Farnesoid X Receptor (FXR) regulates bile acid metabolism. N-methylene-piperazinyl derivatives, synthesized via the reductive amination of 5-isopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde (e.g., clinical candidate HPG1860), act as non-bile acid FXR agonists[2]. The rigid 1,2-oxazole core acts as a precise vector, projecting the hydrophobic dichlorophenyl and isopropyl groups deep into the FXR LBD to stabilize the active receptor conformation, thereby mitigating liver fibrosis in Non-Alcoholic Steatohepatitis (NASH)[2].

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of these 1,2-oxazole derivatives, researchers must employ self-validating assay systems that rule out false positives caused by compound toxicity or off-target effects.

Live-Cell Bimolecular Fluorescence Complementation (BiFC)

Biochemical assays using recombinant proteins often fail to replicate the complex, crowded intracellular environment where PPIs occur. BiFC provides a live-cell system to confirm that 1,2-oxazole compounds penetrate the cell membrane and disrupt the target PPI in vivo[3].

Causality & Logic : By splitting a fluorophore into two inactive halves attached to the target proteins, fluorescence only occurs upon successful PPI. Normalizing this signal against an independent internal control ensures that any signal reduction is due to true PPI disruption, not cytotoxicity.

Step-by-Step Methodology :

  • Co-Transfection : Transfect COS-1 cells with plasmids encoding PRMT5 fused to the N-terminal of Venus fluorophore (PRMT5-VN) and MEP50 fused to the C-terminal (MEP50-VC)[3].

  • Internal Control Integration : Co-transfect with a Cyan Fluorescent Protein (CFP) plasmid to establish a baseline for transfection efficiency and cell viability.

  • Complex Assembly : Incubate cells for 24 hours to allow the PRMT5:MEP50 complex to form and emit a Yellow Fluorescent Protein (YFP) signal.

  • Compound Treatment : Treat cells with the 1,2-oxazole derivative (e.g., 0.25–0.5 μM) for 18 hours[3].

  • Dual-Channel Quantification : Image cells and quantify both YFP and CFP signals. Calculate the BiFC Efficiency score as the YFP/CFP ratio.

BiFC_Workflow Transfect 1. Co-Transfect Cells PRMT5-VN + MEP50-VC + CFP Incubate 2. Incubate 24h Allow Complex Formation Transfect->Incubate Treat 3. Compound Treatment 1,2-Oxazole Inhibitor (18h) Incubate->Treat Image 4. Dual-Channel Imaging Quantify YFP & CFP Treat->Image Analyze 5. Data Normalization Ratio = YFP / CFP Image->Analyze Control Internal Control CFP Expression Control->Analyze Validates Cell Viability

Fig 2. Self-validating BiFC experimental workflow for quantifying intracellular PPI inhibition.

Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay

To prove an allosteric mechanism for nuclear receptor modulators (like RORγt inverse agonists), one must demonstrate that the compound prevents coactivator binding without displacing an orthosteric probe[4].

Step-by-Step Methodology :

  • Reaction Assembly : Combine His-tagged RORγt-LBD, a biotinylated coactivator peptide (e.g., SRC1), and the 1,2-oxazole compound in an assay buffer.

  • Fluorophore Addition : Introduce a Europium-labeled anti-His antibody (FRET donor) and Streptavidin-APC (FRET acceptor).

  • Signal Quantification : Measure the TR-FRET emission. A decrease in signal indicates the compound has induced a conformation that repels the coactivator.

  • Orthogonal Validation : Run a parallel radioligand binding assay using a known orthosteric competitor. If the 1,2-oxazole compound reduces the TR-FRET signal but fails to displace the orthosteric radioligand, allosteric inverse agonism is definitively confirmed.

Quantitative SAR Profiling

The structural adaptability of the 1,2-oxazole-4-carbaldehyde scaffold allows it to be engineered for vastly different biological targets. The table below summarizes the quantitative efficacy of key derivatives across distinct therapeutic areas.

TargetLead Compound / SeriesMechanism of ActionPrimary Efficacy MetricTherapeutic Indication
PRMT5:MEP50 Compound 17Allosteric PPI InhibitionSub-micromolar IC₅₀ (Cellular BiFC)Prostate & Lung Cancer[1][3]
RORγt Compound 25 (FM26)Allosteric Inverse AgonismSub-micromolar IC₅₀ (Coactivator Assay)Autoimmune Diseases[4]
FXR HPG1860Non-Bile Acid AgonismEC₅₀ = 0.143 μM (Cellular Assay)NASH / Liver Fibrosis[2]

Conclusion

1,2-oxazole-4-carbaldehyde is far more than a simple synthetic intermediate; it is a highly privileged pharmacophore that enables the discovery of next-generation therapeutics. By leveraging its unique geometry and hydrogen-bonding profile, drug development professionals can successfully target complex allosteric pockets and elusive protein-protein interfaces. When paired with self-validating cellular assays like BiFC and TR-FRET, the 1,2-oxazole scaffold provides a robust, evidence-based pathway from initial hit identification to clinical development.

References

  • Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors.
  • Discovery and Biological Characterization of PRMT5:MEP50 Protein–Protein Interaction Inhibitors. American Chemical Society (ACS).
  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists.
  • Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohep

Sources

Exploratory

physicochemical properties of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

An In-depth Technical Guide to the Physicochemical Profile of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde Abstract: This document provides a comprehensive technical overview of 5-chloro-3-(3-chlorophenyl)-1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Profile of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Abstract: This document provides a comprehensive technical overview of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related structural analogs and established chemical principles to present a robust profile. We will explore its predicted physicochemical properties, propose a validated synthetic pathway, detail rigorous analytical and spectroscopic characterization protocols, and discuss its chemical reactivity and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular scaffold.

Introduction: The Significance of the Substituted Isoxazole Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology and materials science.[1] Among them, the isoxazole ring system—a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms—is a privileged scaffold. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anti-tumor properties.[2][3]

The subject of this guide, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, combines several key chemical features that make it a compelling target for investigation:

  • The 1,2-Oxazole Core: Provides a stable, aromatic platform that can be synthetically modified and can participate in critical binding interactions with biological targets.

  • A 4-Carbaldehyde Group: A versatile chemical handle for subsequent synthetic transformations, allowing for the construction of more complex molecules through reactions like reductive amination, Wittig olefination, or oxidation.[4]

  • Dual Chlorine Substituents: The presence of chlorine atoms on both the isoxazole ring and the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[5]

This unique combination of functional groups positions the molecule as a valuable intermediate for synthesizing novel chemical entities for drug discovery and as a candidate for advanced materials development.[4]

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The following table summarizes the predicted and calculated properties for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, derived from its chemical structure and data from analogous compounds.

PropertyPredicted Value / InformationRationale / Reference
Molecular Formula C₁₀H₅Cl₂NO₂Calculated from structure.
Molecular Weight 242.06 g/mol Calculated from atomic weights.
Physical Form Predicted to be a yellow or white solid at room temperature.Based on analogs like 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, which is a solid[6], and 5-Chloro-2-(3-chlorophenyl)oxazole-4-carbaldehyde, which is a yellow solid.[7]
Melting Point Estimated range: 125-145 °CThe structurally similar oxazole isomer, 5-Chloro-2-(3-chlorophenyl)oxazole-4-carbaldehyde, has a reported melting point of 132-133 °C.[7] Isomeric differences will affect crystal packing and thus the melting point.
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMSO, DMF) and poorly soluble in water.Typical for halogenated aromatic compounds. Chlorinated salicylanilides, for example, are noted for their low aqueous solubility.[5]
InChI Key Not available (requires experimental validation)N/A
SMILES O=CC1=C(Cl)ON=C1C2=CC=CC(=C2)ClDerived from 2D structure.

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted isoxazoles can be achieved through various established methods. A robust and logical pathway to the target compound involves the construction of the core isoxazole ring from a suitable precursor, followed by formylation. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich heterocyclic systems.[7]

Proposed Synthetic Workflow

The proposed synthesis proceeds in two key stages:

  • Formation of the Isoxazole Ring: Condensation of 3-chlorobenzaldehyde oxime with a chlorinated three-carbon building block, such as 1,3-dichloro-2-propanone, under basic conditions to yield 3-(3-chlorophenyl)-5-chloromethyl-1,2-oxazole.

  • Formylation via Vilsmeier-Haack Reaction: The intermediate is then treated with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to achieve formylation at the 4-position, followed by hydrolysis to yield the final product. A similar methodology has proven successful for the synthesis of related 5-chloro-2-aryloxazole-4-carbaldehydes.[7]

Synthetic Workflow cluster_final start_materials 3-Chlorobenzaldehyde Oxime + 1,3-Dichloro-2-propanone intermediate 3-(3-chlorophenyl)-5-chloromethyl- 1,2-oxazole start_materials->intermediate Base (e.g., NaOEt) Cyclocondensation product 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde intermediate->product Formylation vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) vilsmeier_reagent->product hydrolysis Aqueous Workup product->hydrolysis Intermediate Complex hydrolysis->product Hydrolysis Final Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Materials: 3-chlorobenzaldehyde oxime, 1,3-dichloro-2-propanone, sodium ethoxide, ethanol, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.

Step 1: Synthesis of 3-(3-chlorophenyl)-5-chloromethyl-1,2-oxazole

  • To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add 3-chlorobenzaldehyde oxime (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add a solution of 1,3-dichloro-2-propanone (1.05 eq) in ethanol dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to afford the intermediate.

    • Rationale: This cyclocondensation reaction is a standard method for forming the isoxazole ring. The base deprotonates the oxime, which then acts as a nucleophile.

Step 2: Synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

  • Prepare the Vilsmeier reagent: To a flask containing anhydrous DMF (5.0 eq) at 0 °C, add POCl₃ (2.0 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at room temperature.[7]

  • Add a solution of the intermediate from Step 1 (1.0 eq) in DMF to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

    • Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating heterocycles. The chloromethyl group is displaced, and the electrophilic Vilsmeier reagent attacks the electron-rich 4-position of the isoxazole ring.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols and predicted data serve as a guide for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. A general protocol for acquiring high-quality spectra is outlined below.[8]

Protocol: NMR Sample Preparation and Acquisition

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 400 MHz or higher spectrometer at 298 K.

  • For ¹H NMR, use a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled experiment.

Predicted Spectral Data:

SpectrumPredicted Chemical Shift (δ, ppm)AssignmentRationale / Notes
¹H NMR ~10.0-CHO (s, 1H)The aldehyde proton is highly deshielded and appears as a singlet. The analog 5-Chloro-2-(3-chlorophenyl)oxazole-4-carbaldehyde shows this peak at 9.96 ppm.[7]
~7.9 - 8.1Ar-H (m, 2H)Protons on the 3-chlorophenyl ring, likely ortho to the isoxazole linkage, will be in this region.
~7.4 - 7.6Ar-H (m, 2H)Remaining protons on the 3-chlorophenyl ring.
¹³C NMR ~180 - 185C =OThe aldehyde carbonyl carbon is characteristic in this downfield region.[8]
~160 - 165C3 (isoxazole)Carbon attached to the phenyl ring.
~150 - 155C5 (isoxazole)Carbon bearing the chlorine atom.
~130 - 140Ar-CQuaternary carbons of the phenyl ring.
~125 - 130Ar-CHAromatic carbons bearing protons.
~115 - 120C4 (isoxazole)Carbon attached to the aldehyde group.

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<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"><B>5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehydeB>TD>TR><TR><TD>H (aldehyde)TD><TD>¹H: ~10.0 ppmTD>TR><TR><TD>C=O (aldehyde)TD><TD>¹³C: ~180-185 ppmTD>TR><TR><TD>Ar-HTD><TD>¹H: ~7.4 - 8.1 ppmTD>TR><TR><TD>C5-ClTD><TD>¹³C: ~150-155 ppmTD>TR><TR><TD>C=O Str.TD><TD>IR: ~1690 cm⁻¹TD>TR><TR><TD>C-Cl Str.TD><TD>IR: ~800-750 cm⁻¹TD>TR>TABLE>
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Caption: Key structural features and their predicted spectroscopic signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Protocol: FT-IR (ATR) Analysis

  • Ensure the spectrometer's ATR crystal is clean.

  • Perform a background scan.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact and initiate the sample scan over a range of 4000-400 cm⁻¹.[9]

Predicted Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic C-H
~2850 and ~2750C-H StretchAldehyde C-H (Fermi doublet)
~1690 - 1705C=O StretchConjugated Aldehyde
~1600, ~1550C=N, C=C StretchIsoxazole & Aromatic Ring
~1250C-O StretchIsoxazole Ring
~800 - 750C-Cl StretchAryl Halide

The IR spectrum for the oxazole isomer shows a strong C=O stretch at 1694 cm⁻¹, which strongly supports the predicted range.[7]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol: Mass Spectrometry (EI or ESI)

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Inject the solution into the mass spectrometer.

  • Acquire data in positive ion mode.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent cluster of peaks will be observed corresponding to the molecular weight.

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected. The relative intensities of the peaks will be approximately:

    • M⁺ (containing ²³⁵Cl): ~100%

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): ~65%

    • [M+4]⁺ (containing two ³⁷Cl): ~10%

  • Key Fragments: Expect fragmentation corresponding to the loss of CO (from the aldehyde), Cl, and potentially cleavage of the isoxazole ring.

Reactivity and Synthetic Utility

The molecule's functional groups dictate its reactivity, making it a versatile building block for further synthesis.

Reactivity Pathways start 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde acid 4-Carboxylic Acid Derivative start->acid Oxidation (e.g., KMnO₄, PCC) alcohol 4-Hydroxymethyl Derivative start->alcohol Reduction (e.g., NaBH₄) amine 4-Aminomethyl Derivative start->amine Reductive Amination (R₂NH, NaBH(OAc)₃) alkene 4-Vinyl Derivative start->alkene Wittig Reaction (Ph₃P=CHR)

Caption: Potential synthetic transformations of the aldehyde group.

  • Aldehyde Transformations: As illustrated above, the aldehyde is the most reactive site for transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, converted to an amine via reductive amination, or elongated into an alkene using the Wittig reaction. These reactions open pathways to a vast library of derivatives for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: The two C-Cl bonds offer potential sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure.

  • Isoxazole Ring Opening: Under certain reductive conditions (e.g., catalytic hydrogenation with specific catalysts), the N-O bond of the isoxazole ring can be cleaved.[2] This can be a strategic step to unmask a β-amino ketone or other functionalized acyclic structures.

Potential Applications and Future Directions

The structural motifs within 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde suggest several promising areas of application:

  • Medicinal Chemistry: Given the established biological activities of isoxazoles, this compound is an excellent starting point for developing novel therapeutic agents.[3][10] It could serve as a scaffold for inhibitors of kinases, proteases, or other enzymes implicated in diseases like cancer, inflammation, and microbial infections.

  • Agrochemicals: Halogenated heterocyclic compounds are frequently used in the development of new herbicides, fungicides, and insecticides. The unique substitution pattern warrants screening for agrochemical activity.

  • Materials Science: The rigid, aromatic structure suggests potential use in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, or other functional materials where tuning electronic properties is key.[4]

Future research should focus on the validated synthesis and full experimental characterization of this compound. Subsequent work should involve screening for biological activity across various assays and exploring its utility as a synthon for creating diverse chemical libraries.

References

  • Jin, C., Chen, J., & Sun, W. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153-159. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Growing Science. (n.d.). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4- carboxylates and α-ami. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Kos, J., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2493-2513. [Link]

  • Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (n.d.). [Link]

  • Xu, S., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 1013-1022. [Link]

  • Ferguson, G., et al. (2005). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Acta Crystallographica Section E: Structure Reports Online, 61(4), o1055-o1057. [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Li, H., et al. (2013). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 18(10), 12574-12585. [Link]

  • Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). 5-chloro-3-methyl-1,2-oxazole-4-carbaldehyde. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). ResearchGate. [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Innovative Publication. [Link]

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Foundational

In-Silico Insights: A Technical Guide to the Computational Docking of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Abstract This guide provides a comprehensive, in-depth technical walkthrough of a computational molecular docking study focused on the novel compound, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. Recognizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical walkthrough of a computational molecular docking study focused on the novel compound, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. Recognizing the growing therapeutic interest in isoxazole derivatives for their potential as anticancer agents, this document outlines a structured, scientifically-grounded workflow for predicting the compound's binding affinity and interaction patterns with a high-value oncology target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5] This whitepaper is intended for researchers, scientists, and drug development professionals, offering both a "how-to" protocol and the critical reasoning—the "why"—behind key methodological choices in modern computational drug discovery.

Introduction: The Rationale for In-Silico Analysis

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer properties.[4][6] These compounds have been shown to function through various mechanisms, such as the inhibition of protein kinases, tubulin polymerization, and heat shock proteins (Hsp90), making them a fertile ground for the development of new cancer therapies.[1][3] The subject of this guide, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, is a synthetic compound designed to leverage the established bioactivity of the isoxazole core.

Computational docking is a powerful, resource-efficient method to predict how a small molecule (a ligand) might bind to a macromolecular target, typically a protein.[7][8][9] This in-silico technique allows us to generate hypotheses about a compound's mechanism of action and to prioritize candidates for further experimental validation, thereby accelerating the drug discovery pipeline.[7][10]

Strategic Target Selection: Why VEGFR-2?

The success of any docking study hinges on the selection of a biologically relevant protein target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[11] In oncology, the inhibition of VEGFR-2 is a clinically validated strategy to starve tumors of the blood supply they need to grow and metastasize.[11][12]

Our choice of VEGFR-2 as the target for this study is supported by several lines of evidence:

  • Known Isoxazole Activity: Numerous studies have successfully designed and synthesized isoxazole-based compounds as potent inhibitors of VEGFR-2.[13][14]

  • Signaling Pathway Relevance: By blocking the ATP-binding site of the VEGFR-2 kinase domain, small molecule inhibitors can halt the downstream signaling cascade that promotes endothelial cell proliferation and migration, a critical process in tumor angiogenesis.[11]

  • Structural Data Availability: High-resolution crystal structures of VEGFR-2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for structure-based drug design.[15]

This evidence-based selection provides a strong, authoritative grounding for our computational investigation.

The Computational Docking Workflow: A Methodological Overview

Our workflow is designed to be a self-validating system, where each step prepares the molecular data for the next, ensuring the highest possible fidelity for the final simulation. We will utilize a suite of widely adopted and validated open-source software tools, including AutoDock Vina for the core docking calculations, and PyMOL for visualization and analysis.[7][16]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking results Analyze Binding Affinity docking->results interactions Visualize Interactions results->interactions caption Figure 1. High-level computational docking workflow.

Caption: Figure 1. High-level computational docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section details the precise, step-by-step methodologies for conducting the docking study. The causality behind each choice is explained to provide a deeper understanding of the process.

Required Software
  • PyMOL: A molecular visualization system.

  • AutoDock Tools (ADT): A graphical front-end for preparing docking input files.[17]

  • AutoDock Vina: The core docking engine.[8]

Protocol 1: Ligand Preparation

Causality: The ligand's 3D structure must be optimized to an energetically favorable conformation. Partial charges and atom types must be correctly assigned to ensure the scoring function accurately calculates electrostatic and van der Waals interactions. The final PDBQT format is required by AutoDock Vina.[15]

Steps:

  • Obtain 2D Structure: Draw the 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde structure in a chemical drawing program like ChemDraw or MarvinSketch. Save this as a MOL file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D MOL file into a 3D structure (e.g., in PDB format). This process generates an initial, reasonable 3D conformation.

  • Load into AutoDock Tools (ADT): Open ADT and load the 3D PDB file of the ligand.

  • Add Hydrogens: Add polar hydrogens to the structure. This is critical for correctly identifying hydrogen bond donors and acceptors.[18]

  • Assign Charges: Compute Gasteiger charges. These are partial atomic charges that are essential for the electrostatic terms in the docking score.

  • Define Rotatable Bonds: ADT will automatically detect rotatable bonds. This allows the ligand to be flexible during the docking simulation, which is crucial for finding the optimal binding pose.

  • Save as PDBQT: Save the prepared ligand as a PDBQT file. This file format contains the 3D coordinates, charge information, and atom types required by Vina.[19]

Protocol 2: Protein (Receptor) Preparation

Causality: The crystal structure of the protein obtained from the PDB is not immediately ready for docking. It often contains non-essential water molecules, co-crystallized ligands, and may be missing hydrogen atoms.[18][20] Proper preparation ensures a clean, chemically correct receptor model for the simulation.[21]

Steps:

  • Download Receptor Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this study, we select PDB ID: 3WZE , which is a structure of VEGFR-2 in complex with the known inhibitor Sorafenib.[14]

  • Clean the PDB File: Open the 3WZE PDB file in PyMOL or another molecular viewer.

    • Remove all water molecules. While some water molecules can be critical for binding (bridging waters), a standard initial protocol removes them to simplify the system.[18]

    • Delete any co-crystallized ligands and co-factors that are not part of the receptor itself.

    • Isolate the protein chain of interest (e.g., Chain A).

    • Save the cleaned protein structure as a new PDB file.

  • Load into ADT: Open the cleaned protein PDB file in AutoDock Tools.

  • Add Hydrogens: Add polar-only hydrogens to the protein.

  • Assign Charges: Add Kollman charges, which are standard for proteins in the AutoDock workflow.

  • Save as PDBQT: Save the prepared receptor as a PDBQT file.

Protocol 3: Grid Box Generation and Docking Simulation

Causality: AutoDock Vina does not search the entire protein for a binding site. Instead, it focuses its search on a user-defined 3D space called a "grid box".[19] The size and center of this box are critical parameters. A well-defined box increases the efficiency and accuracy of the docking run. For this study, we will define the box around the known binding site of the co-crystallized ligand (Sorafenib) from the original 3WZE structure.

Steps:

  • Define the Binding Site: In ADT, with the prepared receptor loaded, also load the original co-crystallized ligand (Sorafenib, extracted from 3WZE.pdb). This provides the coordinates for the center of the binding pocket.

  • Set Grid Box Parameters:

    • Open the Grid Box tool in ADT.

    • Center the grid box on the co-crystallized ligand.

    • Adjust the dimensions of the box (in x, y, and z) to be large enough to encompass the entire binding site plus some surrounding space, allowing for full rotational and translational freedom of the ligand. A typical size is around 25 x 25 x 25 Ångströms.

    • Record the coordinates for the center and the size dimensions.

  • Create a Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and defines the search space.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config config.txt --log docking_log.txt

Results and Post-Docking Analysis

The output from AutoDock Vina is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity scores.[16]

Interpreting Binding Affinity

The binding affinity is reported in kcal/mol. It is an approximation of the binding free energy. More negative values indicate stronger, more favorable binding. Vina will provide a ranked list of poses, with the top-ranked pose (Mode 1) having the most negative score.

Table 1: Predicted Binding Affinities for Docking Poses

Binding Mode Binding Affinity (kcal/mol) RMSD from Best Mode (Å)
1 -8.5 0.000
2 -8.2 1.852
3 -8.1 2.105
4 -7.9 2.541

| 5 | -7.7 | 3.011 |

Visualizing and Analyzing Interactions

Causality: The binding score alone is not sufficient. A credible binding pose must be stabilized by chemically sensible interactions with the protein's active site residues.[22] Visualization is essential to identify these key interactions.

Protocol:

  • Load Results into PyMOL: Open the prepared receptor PDBQT file and the docking_results.pdbqt output file in PyMOL.

  • Focus on the Best Pose: Display only the first (top-ranked) binding mode of the ligand.

  • Identify Interacting Residues: Use PyMOL's selection tools to find amino acid residues within a certain distance (e.g., 4 Å) of the ligand.

  • Analyze Interaction Types: Examine the geometry between the ligand and the surrounding residues to identify:

    • Hydrogen Bonds: Look for appropriate donor-acceptor pairs (e.g., the aldehyde oxygen of the ligand with a backbone NH of a residue like Cys919).[12][13]

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand (like the chlorophenyl ring) nestled in hydrophobic pockets formed by residues such as Val848, Ala866, and Leu1035.

    • Pi-Stacking: Look for aromatic rings on the ligand and protein in close, parallel proximity.

G cluster_ligand Ligand: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde cluster_receptor Receptor: VEGFR-2 Active Site ligand Aldehyde Oxygen Chlorophenyl Ring Isoxazole Ring Cys919 Cys919 (Hinge Region) ligand:f0->Cys919 Hydrogen Bond Asp1046 Asp1046 (DFG Motif) ligand:f2->Asp1046 Electrostatic Glu885 Glu885 (Gatekeeper) ligand:f2->Glu885 Electrostatic Val848 Val848 ligand:f1->Val848 Hydrophobic Leu1035 Leu1035 ligand:f1->Leu1035 Hydrophobic caption Figure 2. Predicted interactions with key VEGFR-2 residues.

Caption: Figure 2. Predicted interactions with key VEGFR-2 residues.

Based on published data for similar inhibitors, we can hypothesize that the aldehyde oxygen forms a critical hydrogen bond with the backbone of Cys919 in the hinge region of the kinase.[12][13] The chlorophenyl group likely occupies a hydrophobic pocket, while the isoxazole ring may form electrostatic interactions with key residues like Glu885 and Asp1046 .[12][13]

Conclusion and Future Directions

This computational docking study predicts that 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde can bind favorably within the ATP-binding site of VEGFR-2 with a strong predicted binding affinity of -8.5 kcal/mol. The analysis of the top-ranked binding pose reveals a network of stabilizing interactions with key active site residues, providing a plausible molecular basis for its potential inhibitory activity.

These in-silico results provide a strong rationale for advancing this compound to the next stage of the drug discovery process. The immediate next steps should involve in-vitro experimental validation, such as:

  • VEGFR-2 Kinase Inhibition Assay: To experimentally determine the IC50 value of the compound against the target enzyme.

  • Cell-Based Assays: To assess the compound's ability to inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs).

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

By integrating computational predictions with experimental validation, we can efficiently navigate the complex path of modern drug development.

References

  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Retrieved from [Link]

  • Taylor & Francis Online. (2023, June 14). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

  • PubMed. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

  • PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Hawash, M., Eid, E. E., Mesbah, A., & El-Gazzar, M. G. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Future journal of pharmaceutical sciences, 8(1), 58. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • PubMed. (2021, September 8). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Vina Manual. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Retrieved from [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • Preprints.org. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Bentham Science. (2024, May 24). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • YouTube. (2018, December 4). Autodock Vina Result Analysis with PyMol. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina. Retrieved from [Link]

  • Taylor & Francis Online. (2021, December 27). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • Oxford Academic. (2022, September 15). DockingPie: a consensus docking plugin for PyMOL. Retrieved from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Bentham Science. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

  • Center for Computational Structural Biology. (n.d.). DOCKING. Retrieved from [Link]

  • YouTube. (2022, May 29). Autodock result protein-ligand interaction analysis using pymol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Retrieved from [Link]

  • ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (n.d.). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • BonViewPress. (n.d.). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. Retrieved from [Link]

  • Chemoinformatics. (2010, June 24). DOCKING TUTORIAL. Retrieved from [Link]

  • Wiley Online Library. (2025, July 23). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Retrieved from [Link]

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  • Jin, C., Chen, J., & Su, W. (2010). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 81(12), 2835. Retrieved from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde as a Privileged Chemical Intermediate

Executive Summary In modern medicinal chemistry and agrochemical development, the 1,2-oxazole (isoxazole) ring is a highly valued pharmacophore. Specifically, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde [1] se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,2-oxazole (isoxazole) ring is a highly valued pharmacophore. Specifically, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde [1] serves as a highly versatile, bis-electrophilic building block. This intermediate features two adjacent reactive sites—a highly activated C5-chloride and a C4-carbaldehyde—enabling divergent synthetic pathways. This application note provides drug development professionals with field-proven protocols, mechanistic insights, and analytical validation strategies for utilizing this intermediate to construct complex fused heterocycles, such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines.

Mechanistic Causality: The Dual-Electrophilic Core

The synthetic utility of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde stems from the unique electronic environment of the isoxazole core. The inherent electron-withdrawing nature of the adjacent nitrogen and oxygen atoms creates an electron-deficient ring.

  • C5-Position Reactivity (SNAr): The addition of the strongly electron-withdrawing C4-carbaldehyde group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C5-chloro substituent exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alkoxides under mild conditions[2].

  • C4-Position Reactivity: The carbaldehyde group can independently undergo standard carbonyl transformations, including Knoevenagel condensations, reductive aminations, and chemoselective oxidations[3].

  • Tandem Annulation: The ortho-relationship between the C4 and C5 reactive centers allows for tandem cyclization reactions. Following an initial SNAr or condensation, the intermediate can rapidly cyclize to form rigid, planar bicyclic scaffolds[4][5].

Reactivity A 5-chloro-3-(3-chlorophenyl) -1,2-oxazole-4-carbaldehyde B C5 SNAr Intermediate (5-Amino/5-Thio) A->B Nucleophilic Attack (K2CO3, DMF) C C4 Condensation (Schiff Base/Alkene) A->C Knoevenagel Condensation D Isoxazolo[5,4-b]pyridines (Planar Rigid Scaffold) B->D Annulation E Isoxazolo[5,4-d]pyrimidines (Kinase Target Scaffold) B->E Annulation C->D Annulation

Reactivity pathways of 5-chloro-1,2-oxazole-4-carbaldehyde towards fused bicyclic scaffolds.

Application 1: Synthesis of Isoxazolo[5,4-b]pyridine Scaffolds

Isoxazolo[5,4-b]pyridines adopt a rigid, planar conformation due to aromatic π-electron delocalization across the fused rings[5]. They are highly prized as bioisosteres for indoles and quinolines, exhibiting potent antibacterial and antiproliferative activities[6]. The synthesis begins with an SNAr reaction at the C5 position.

Protocol A: C5-SNAr with Secondary Amines

Objective: Synthesize 5-(pyrrolidin-1-yl)-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

Causality & Design: Pyrrolidine is a strong nucleophile, but the SNAr reaction generates HCl as a byproduct. If left unneutralized, HCl will protonate the remaining pyrrolidine, destroying its nucleophilicity and stalling the reaction. Potassium carbonate (K2CO3) is utilized as a heterogeneous acid scavenger to drive the reaction to completion without hydrolyzing the sensitive formyl group[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (1.0 equiv, ~4.25 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.5 equiv, 6.38 mmol). Stir the suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Add pyrrolidine (2.0 equiv, 8.50 mmol) dropwise over 2 minutes. The reaction mixture will typically transition to a yellow/orange hue.

  • Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor via TLC (Light Petroleum/EtOAc, 8:1).

  • Workup: Pour the mixture into ice-cold distilled water (50 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and recrystallize from a DMF/water mixture[2].

Self-Validating Analytical Checkpoints:

  • TLC: Complete consumption of the high-Rf starting material.

  • 1H NMR (CDCl3): Look for the disappearance of the highly deshielded C5-Cl environment. Confirm the presence of the diagnostic aldehyde singlet at δ ~9.45 ppm, and the emergence of pyrrolidine aliphatic protons (multiplets at δ ~2.05 and 3.85 ppm)[2].

Application 2: Chemoselective Oxidation of the C4-Carbaldehyde

For applications requiring amide coupling or esterification, the C4-carbaldehyde must be oxidized to a carboxylic acid.

Protocol B: Mild Oxidation to 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylic acid

Objective: Convert the C4-aldehyde to a carboxylic acid while preserving the labile C5-chloro group.

Causality & Design: Standard harsh oxidants (e.g., KMnO4 or Jones reagent) risk cleaving the sensitive N-O bond of the isoxazole ring or causing unwanted hydrolysis of the C5-chloride. Oxone (potassium peroxymonosulfate) is selected because it provides a highly chemoselective, mild oxidation of the aldehyde in aqueous/organic mixtures at ambient temperatures[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting carbaldehyde (1.0 equiv, 5.0 mmol) in DMF (10 mL) in a 50 mL flask.

  • Oxidation: Add Oxone (1.3 equiv, 6.5 mmol) in one single portion.

  • Reaction: Stir the heterogeneous mixture at ambient temperature for 12 hours.

  • Workup: Quench the reaction by adding 1 M HCl (150 mL) to dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Recrystallize the residue from an EtOAc/hexane mixture[3].

Self-Validating Analytical Checkpoints:

  • 1H NMR: The sharp aldehyde singlet (~9.45 ppm) will completely disappear, replaced by a broad carboxylic acid peak (>11.0 ppm, exchangeable with D2O).

  • Mass Spectrometry (ESI-MS): An increase of exactly 16 Da (addition of one oxygen atom) confirms successful oxidation without ring degradation[3].

Quantitative Data Summary

To assist in experimental planning, the following table summarizes the expected thermodynamic parameters and yields for derivatizations of 5-chloro-isoxazole-4-carbaldehyde derivatives based on established literature protocols.

Reaction TypeReagents / CatalystTemp / TimeTypical YieldPrimary Analytical Marker
C5-SNAr (Sec. Amine) Pyrrolidine, K2CO3, DMF25 °C / 0.5 h71% - 91%1H NMR: Aliphatic multiplets (~2.05, 3.85 ppm)[2]
C5-SNAr (Pri. Amine) Dibenzylamine, K2CO3, DMF40 °C / 2.0 h~90%1H NMR: Benzyl CH2 singlet (~4.97 ppm)[2]
C4-Oxidation Oxone, DMF25 °C / 12.0 h>95%MS: +16 Da mass shift; IR: Broad O-H stretch[3]
C4-Carbonylation Pd(PPh3)2Cl2, CO, MeOH115 °C / 12.0 h~77%13C NMR: Ester carbonyl peak (~165 ppm)[5]

References

  • [1] 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde Product Information. ChemScene. Available at:

  • [2] Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. ACS Publications. Available at:

  • [3] Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Semantic Scholar. Available at:

  • [4] Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. Available at:

  • [6] Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. Available at:

  • [5] Conformational Analysis of the Isoxazolo[5,4-b]pyridine Core. Benchchem. Available at:

Sources

Application

Application Note: Chemoselective Cross-Coupling Strategies for 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (CAS: 1188194-14-0) Mechanistic Rationale & Regioselectivity Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (CAS: 1188194-14-0)

Mechanistic Rationale & Regioselectivity

The functionalization of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde presents a classic challenge in chemoselectivity: the molecule contains two distinct aryl/heteroaryl chloride bonds. As a Senior Application Scientist, the first step in designing a functionalization workflow is understanding the electronic environment of these reactive sites.

The Causality of Chemoselectivity: The C5-Cl bond on the isoxazole ring is exceptionally activated. This activation is driven by three synergistic factors:

  • The inductive electron-withdrawing effect of the adjacent heteroatom (oxygen).

  • The polarization of the C=N double bond within the isoxazole core.

  • The strong electron-withdrawing nature of the C4-carbaldehyde group, which acts as a powerful π -acceptor 1.

Because of this intense electrophilic activation, the C5-Cl bond readily undergoes oxidative addition with palladium(0) species under mild conditions 2. In stark contrast, the meta-chloro substituent on the 3-phenyl ring is an unactivated aryl chloride. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) completely ignore the phenyl-Cl bond, allowing for perfect regiocontrol without the need for specialized, bulky Buchwald-type ligands. Furthermore, the C5 position is so electrophilic that it readily undergoes transition-metal-free Nucleophilic Aromatic Substitution (SNAr) with amines at room temperature [[1]]().

Reaction Pathway Visualization

The following diagram illustrates the divergent functionalization pathways available for this bifunctional scaffold.

G SM 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde Suz Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 SM->Suz Boronic Acid, 80°C Son Sonogashira Coupling PdCl2(PPh3)2, CuI SM->Son Terminal Alkyne, 60°C SNAr SNAr Amination Amine, K2CO3 SM->SNAr Sec-Amine, 25°C P_Suz 5-Aryl/Alkyl Isoxazole Suz->P_Suz P_Son 5-Alkynyl Isoxazole Son->P_Son P_SNAr 5-Amino Isoxazole SNAr->P_SNAr

Divergent C5-functionalization pathways of the isoxazole scaffold.

Quantitative Reaction Parameters

To facilitate rapid experimental design, the optimal conditions for each transformation are summarized below.

Reaction TypeCatalyst SystemBase / Solvent SystemTemp (°C)ChemoselectivityTypical Yield
Suzuki-Miyaura Pd(PPh3​)4​ (5 mol%) K2​CO3​ / PhMe:EtOH: H2​O 80–90C5-Cl only75–90%
Sonogashira PdCl2​(PPh3​)2​ / CuI Et3​N / THF50–60C5-Cl only70–85%
SNAr Amination None required K2​CO3​ / DMF25C5-Cl only70–95%
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation/Alkylation)

Objective: Chemoselective C-C bond formation at the C5 position using boronic acids 2.

  • Causality of Design: A biphasic solvent system (Toluene/EtOH/ H2​O ) is utilized. Toluene solubilizes the isoxazole, water dissolves the inorganic base necessary for boronate complex formation, and ethanol acts as a phase-transfer bridge to facilitate transmetalation.

  • Charge a Schlenk flask with 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (1.0 equiv), the desired aryl/alkyl boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Add a solvent mixture of Toluene:EtOH: H2​O (2:1:1 v/v).

  • Degas the mixture by sparging with argon for 15 minutes. Critical step: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Add Pd(PPh3​)4​ (0.05 equiv) under an argon counterflow.

  • Heat the reaction mixture to 80 °C and stir for 6–8 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Sonogashira Cross-Coupling (C5-Alkynylation)

Objective: Introduction of an alkyne moiety at the C5 position 3.

  • Causality of Design: PdCl2​(PPh3​)2​ is chosen over Pd(0) sources for its bench stability; it is reduced in situ by the alkyne/amine. Mild heating (60 °C) is sufficient due to the hyper-reactivity of the C5-Cl bond, preventing thermal degradation of the C4-aldehyde.

  • In an oven-dried, argon-purged flask, dissolve the isoxazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Add PdCl2​(PPh3​)2​ (0.05 equiv) and CuI (0.10 equiv). Stir for 5 minutes at room temperature.

  • Add anhydrous triethylamine ( Et3​N , 3.0 equiv), followed by the terminal alkyne (1.5 equiv) dropwise.

  • Heat the mixture to 60 °C for 4 hours.

  • Filter the mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via flash chromatography.

Protocol C: SNAr Amination (Baseline C5 Functionalization)

Objective: Transition-metal-free C5-amination 1.

  • Causality of Design: Primary amines can condense with the C4-carbaldehyde to form imines. Therefore, secondary amines (e.g., pyrrolidine, morpholine) are strictly recommended to ensure exclusive C5-substitution.

  • Dissolve the isoxazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add K2​CO3​ (1.5 equiv) and the secondary amine (2.0 equiv).

  • Stir at room temperature for 30–60 minutes.

  • Quench by pouring the mixture into ice water. Filter the resulting precipitate or extract with diethyl ether to isolate the pure 5-amino derivative.

Self-Validating Systems & Analytical Diagnostics

To ensure the trustworthiness of your experimental workflow, rely on the following built-in diagnostic markers:

  • TLC Monitoring: The starting material is highly UV-active. Cross-coupled products will generally exhibit lower Rf​ values due to increased molecular weight and polarity.

  • 1 H NMR Diagnostics (The Aldehyde Shift):

    • Starting Material: The C4-carbaldehyde proton (-CHO) appears as a sharp, highly deshielded singlet near 9.96 ppm 1.

    • Product Validation: Upon successful C5-substitution (especially via SNAr amination), the electron-donating effect of the new substituent pushes electron density into the isoxazole ring. This shifts the -CHO proton upfield to approximately 9.30–9.45 ppm 1.

  • Chemoselectivity Confirmation: The 3-chlorophenyl signals (multiplets typically ranging from 7.40 to 7.70 ppm) must remain intact and integrate correctly relative to the new C5-substituent. The absence of a second coupling event confirms that the meta-Cl on the phenyl ring is completely inert under these specified conditions 2.

References
  • Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles . The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole–Azine/Azole–Azole Heterocyclic Hybrids . The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo . ACS Pharmacology & Translational Science. URL:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Introduction: The Scientific Context of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic and structural properties make it a "privileged structure," capable of interacting with a diverse range of biological targets.[1] The compound of interest, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, is a novel derivative with potential for significant biological activity. The presence of two chlorine atoms and a reactive carbaldehyde group suggests that this molecule could exhibit a range of effects, from cytotoxicity in cancer cell lines to specific enzyme inhibition or receptor modulation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of in vitro assays to characterize the biological activity of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde. The protocols herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.

Strategic Approach to In Vitro Profiling

Given the novelty of this compound, a tiered approach to in vitro testing is recommended. This strategy begins with broad-spectrum cytotoxicity screening to establish a general toxicity profile and effective concentration range. Subsequent, more targeted assays can then be employed to elucidate the specific mechanism of action.

G A Compound Synthesis & Purification B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B Characterize broad toxicity C Mechanism of Action Studies B->C Identify cellular pathways affected D Target Identification (e.g., Enzyme/Receptor Assays) C->D Pinpoint molecular target(s) E Lead Optimization D->E Refine chemical structure

Caption: A generalized workflow for the in vitro characterization of novel small molecules.

Part 1: General Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a crucial therapeutic window and informs the concentration ranges for subsequent, more specific assays. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[5][6]

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.[5] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[5][6]

Materials:

  • 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

  • Human cancer cell line (e.g., HeLa, A549, or a panel of lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Expected Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2
0.198.5 ± 5.1
185.3 ± 6.3
1052.1 ± 4.8
5015.7 ± 3.9
1005.2 ± 2.1

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is established, the next logical step is to investigate its mechanism of action. Given the chemical structure, plausible mechanisms include enzyme inhibition or receptor binding.

Protocol 2: Enzyme Inhibition Assay (Generic Kinase Assay)

Principle: Many isoxazole derivatives have been shown to inhibit protein kinases. This protocol provides a general framework for a kinase inhibition assay. The specific kinase and substrate will depend on the therapeutic target of interest. This example uses a generic serine/threonine kinase.

Materials:

  • 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

  • Recombinant active kinase (e.g., PKA, PKC)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • White, opaque 96-well microplates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde and staurosporine in the reaction buffer.

  • Assay Setup:

    • Add 5 µL of the compound dilutions to the wells of the 96-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis:

The percentage of kinase inhibition is calculated as:

% Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no enzyme control) / (Luminescence of vehicle control - Luminescence of no enzyme control)) x 100]

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.[8]

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate C ADP + Phosphorylated Substrate A->C Phosphorylation B ATP B->C D ADP-Glo™ Reagent C->D E Luminescent Signal D->E Conversion Inhibitor 5-chloro-3-(3-chlorophenyl) -1,2-oxazole-4-carbaldehyde Inhibitor->A Binds to kinase

Sources

Application

synthesis of heterocyclic derivatives from 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Application Note: Synthesis and Diversification of Heterocyclic Derivatives from 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde Abstract This application note details the synthetic methodologies for generating di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Diversification of Heterocyclic Derivatives from 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Abstract

This application note details the synthetic methodologies for generating diverse, fused heterocyclic scaffolds using 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (also known as 5-chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde) as a highly versatile dielectrophilic building block. By exploiting the orthogonal reactivity of its adjacent functional groups, researchers can execute sequential or one-pot tandem reactions to construct privileged pharmacophores such as pyrazolo[3,4-d][1,2]oxazoles, [1,2]oxazolo[5,4-d]pyrimidines, and [1,2]oxazolo[5,4-b]pyridines.

Mechanistic Rationale and Scaffold Design

The 1,2-oxazole (isoxazole) ring is a well-established bioisostere for amides and esters in medicinal chemistry. The specific intermediate, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, presents a unique bis-electrophilic system that enables rapid diversification[1]:

  • C-5 Position (Hyper-Activated Electrophile): The chlorine atom at the C-5 position is exceptionally labile towards Nucleophilic Aromatic Substitution (SNAr). This hyper-reactivity is driven by the synergistic electron-withdrawing "push-pull" effects of the adjacent C-4 carbaldehyde group and the electronegative ring nitrogen, which stabilize the Meisenheimer-like transition state during nucleophilic attack[2].

  • C-4 Position (Hard Electrophile): The formyl group readily undergoes standard carbonyl chemistry, including Schiff base formation and Knoevenagel condensations[3].

When treated with bis-nucleophiles (e.g., hydrazines, amidines), the molecule undergoes a highly predictable cascade: an initial SNAr at C-5 by the more nucleophilic center, followed by a rapid intramolecular condensation at the C-4 aldehyde to close the newly fused ring.

Synthesis Workflow & Reaction Pathways

SynthesisWorkflow A 3-(3-Chlorophenyl)isoxazol-5(4H)-one B Vilsmeier-Haack Reagent (POCl3 + DMF) A->B Activation C 5-Chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde B->C Formylation & Chlorination D SNAr Intermediate (5-Amino/Thio derivative) C->D 1°/2° Amines K2CO3, DMF, RT E Pyrazolo[3,4-d]isoxazoles (via Hydrazines) C->E Hydrazine Hydrate EtOH, Reflux F Isoxazolo[5,4-d]pyrimidines (via Amidines) C->F Amidines/Guanidines Base, Heat G Isoxazolo[5,4-b]pyridines (via C-H activated amines) D->G Intramolecular Knoevenagel Condensation

Synthetic divergence of 5-chloro-1,2-oxazole-4-carbaldehyde into fused heterocycles.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Core Precursor via Vilsmeier-Haack Reaction

Causality & Insight: The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) attacks the electron-rich C-4 position of the enol tautomer of the starting isoxazolone. Subsequent chlorination by POCl₃ at the C-5 oxygen creates a phosphorodichloridate leaving group, which is displaced by chloride ions to yield the final 5-chloro derivative[4]. Self-Validation Checkpoint: The successful formation of the Vilsmeier reagent is visually confirmed by the generation of a distinct viscous complex or pale precipitate at low temperatures prior to substrate addition[1].

  • Preparation of Vilsmeier Reagent: Cool phosphorus oxychloride (POCl₃, 16.0 equiv) to 0 °C in an ice-water bath. Add anhydrous N,N-Dimethylformamide (DMF, 8.0 equiv) dropwise over 10 minutes under an inert argon atmosphere[5]. Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Substrate Addition: Stir the complex for 30 minutes at 0 °C. Add 3-(3-chlorophenyl)isoxazol-5(4H)-one (1.0 equiv) in small portions[6].

  • Heating: Gradually warm the reaction mixture and heat at 75–80 °C for 1.5 to 2 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/EtOAc 4:1)[5].

  • Quenching & Extraction: Cool the mixture to room temperature and pour it very slowly over vigorously stirred crushed ice to manage the exothermic quench[5]. Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to obtain the pure 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde[7].

Protocol 2: C-5 Functionalization via SNAr (Synthesis of 5-Amino Derivatives)

Causality & Insight: The SNAr at C-5 is highly chemoselective at room temperature. If elevated temperatures are used, competitive attack at the C-4 aldehyde (Schiff base formation) may occur, leading to complex mixtures. Maintaining strict temperature control (20-25 °C) ensures the self-validation of the SNAr step[2].

  • Dissolve 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (1.0 equiv) in a minimal volume of dry DMF[1].

  • Add potassium carbonate (K₂CO₃, 1.5 equiv) followed by the desired secondary amine (e.g., pyrrolidine or diethylamine, 2.0 equiv)[3].

  • Stir the mixture at room temperature (20–25 °C) for 0.5 to 2 hours. The strong activation by the formyl group allows this reaction to proceed smoothly without heating[2].

  • Quench by pouring into ice-water. Filter the resulting precipitate, wash with distilled water, dry in air, and then wash with ether to yield the pure 5-amino derivative[1].

Protocol 3: Tandem Cyclocondensation to Pyrazolo[3,4-d][1,2]oxazoles

Causality & Insight: Hydrazine acts as a bis-nucleophile. The more nucleophilic terminal nitrogen attacks the highly electrophilic C-5 position (SNAr), followed by rapid intramolecular condensation of the secondary nitrogen with the C-4 carbaldehyde to close the pyrazole ring.

  • Dissolve the precursor (1.0 equiv) in absolute ethanol.

  • Add hydrazine hydrate (80% aqueous solution, 1.2 equiv) dropwise at 0 °C.

  • Reflux the mixture for 2-4 hours. Upon completion (TLC monitoring), cool to room temperature.

  • Concentrate the solvent and recrystallize the crude product from ethanol/water to yield the target pyrazolo[3,4-d][1,2]oxazole.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the diversification of 5-chloro-1,2-oxazole-4-carbaldehyde derivatives based on established literature protocols[2][3].

Target Derivative / IntermediateNucleophile / ReagentReaction ConditionsTypical Yield (%)Mechanistic Pathway
5-Pyrrolidinyl intermediate Pyrrolidine (2.0 eq), K₂CO₃DMF, Room Temp, 0.5 h70 - 91%SNAr at C-5
5-Diethylamino intermediate Diethylamine (2.0 eq), K₂CO₃DMF, Room Temp, ~1 week60 - 65%SNAr at C-5
Pyrazolo[3,4-d]isoxazole Hydrazine Hydrate (1.2 eq)EtOH, Reflux, 2-4 h75 - 85%SNAr + Condensation
Isoxazolo[5,4-d]pyrimidine Acetamidine / GuanidineNaOEt/EtOH, Reflux, 4-6 h65 - 80%SNAr + Condensation

References

  • Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (also known as 5-chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde).

The most robust and widely utilized method for synthesizing this building block is the Vilsmeier-Haack chloroformylation of 3-(3-chlorophenyl)isoxazol-5(4H)-one[1]. This transformation achieves two critical modifications in a single pot: formylation at the C4 position and chlorination at the C5 position[1].

Below, you will find a mechanistic workflow, a self-validating experimental protocol, and a comprehensive FAQ section addressing common failure points.

Mechanistic Pathway & Workflow

The reaction relies on the generation of the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2]. The isoxazol-5-one substrate undergoes electrophilic attack at C4, followed by displacement of the C5-oxygen leaving group by chloride at elevated temperatures[1].

VilsmeierHaack A DMF + POCl3 (Solvent & Reagents) B Vilsmeier-Haack Reagent (Chloroiminium Ion) A->B 0-5 °C, 30 min D Electrophilic Attack (C4-Formylation) B->D Add substrate C 3-(3-chlorophenyl)isoxazol-5(4H)-one (Starting Material) C->D E Chlorination at C5 (POCl2-O displacement) D->E Heating (90-100 °C) F Iminium Intermediate E->F G Aqueous Quench (Ice/H2O) Hydrolysis F->G Cool to 0 °C H 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde G->H pH adjustment (NaOAc)

Fig 1: Mechanistic workflow of Vilsmeier-Haack chloroformylation for isoxazole synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Preparation of the Vilsmeier-Haack Complex

  • Action: Under an inert atmosphere (N₂/Ar), cool anhydrous DMF (10 volumes relative to substrate weight) to 0–5 °C in a flame-dried round-bottom flask. Add POCl₃ (3.5 to 4.0 equivalents) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Causality: DMF acts as both the solvent and the reactant[2]. The reaction between POCl₃ and DMF is highly exothermic. Strict temperature control prevents the thermal degradation of the unstable chloroiminium ion before the substrate is introduced.

  • Validation: The solution should transition from colorless to a pale yellow or light orange tint, confirming the successful formation of the active Vilsmeier complex[2].

Step 2: Substrate Addition

  • Action: Add 3-(3-chlorophenyl)isoxazol-5(4H)-one (1.0 equivalent) portion-wise to the cold complex. Once added, allow the mixture to warm to room temperature over 30 minutes.

  • Causality: The enol tautomer of the isoxazol-5-one is highly reactive. Portion-wise addition mitigates sudden exotherms that could lead to polymerization or decomposition of the isoxazole ring.

  • Validation: The solid substrate should completely dissolve. A TLC check (Hexane/EtOAc 3:1) will show the disappearance of the starting material and the appearance of a highly polar baseline spot (the iminium salt intermediate).

Step 3: Thermal Chloroformylation

  • Action: Heat the reaction mixture to 90–100 °C and stir for 4 to 6 hours.

  • Causality: While C4-formylation occurs readily at lower temperatures, the displacement of the phosphorodichloridate leaving group by a chloride ion at the C5 position requires significant thermal activation to overcome the energy barrier[1].

  • Validation: Perform a mini-workup on a 50 µL aliquot (quench in 0.5 mL water, extract with 0.5 mL EtOAc). TLC of the organic layer should reveal a single major spot corresponding to the fully chlorinated and formylated product.

Step 4: Quenching & Hydrolysis

  • Action: Cool the reaction mixture to room temperature. Slowly pour the mixture over vigorously stirred crushed ice. Add saturated aqueous sodium acetate (NaOAc) to adjust the pH to ~6.

  • Causality: The intermediate is an iminium salt that must be hydrolyzed to yield the final aldehyde. Pouring over ice controls the massive exotherm generated by quenching excess POCl₃. NaOAc buffers the solution; highly basic conditions (e.g., using NaOH) will hydrolyze the newly formed C5-chloro group or cleave the isoxazole ring.

  • Validation: Vigorous bubbling (HCl gas evolution) will subside, and a crude solid precipitate will begin to form as the pH stabilizes near 6.

Step 5: Isolation & Purification

  • Action: Extract the aqueous phase with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization (ethanol) or silica gel chromatography.

  • Causality: EtOAc efficiently extracts the moderately polar target compound while leaving hydrolyzed phosphorus byproducts in the aqueous phase. Brine washing removes residual DMF.

  • Validation: ¹H NMR analysis of the purified product will show a characteristic, highly deshielded aldehyde proton singlet at approximately δ 9.8–10.2 ppm, confirming successful formylation.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 40%, with significant unreacted starting material recovered? Answer: The most common culprit is moisture. The Vilsmeier-Haack reagent is exceptionally hygroscopic and water-sensitive[2]. If your DMF is not strictly anhydrous, water will react with POCl₃ to form phosphoric acid and HCl, destroying the formylating agent before it can form the chloroiminium ion. Solution: Always use freshly opened, anhydrous DMF stored over molecular sieves, distil your POCl₃ if it is old, and ensure all glassware is flame-dried.

Q2: The reaction goes to completion, but LC-MS shows a major byproduct lacking the chloro group (M-34 Da). What went wrong? Answer: This indicates incomplete chlorination, meaning you have isolated the 4-formyl-isoxazol-5-one intermediate. Formylation (an electrophilic aromatic substitution-type mechanism) occurs at room temperature, but the subsequent chlorination requires higher energy[1]. Solution: Ensure the reaction is heated to at least 90–100 °C for a minimum of 4 hours. Verify your heating block or oil bath temperature matches the internal reaction temperature.

Q3: How should I properly quench the reaction to prevent product degradation? Answer: The 5-chloro-isoxazole core is sensitive to strong nucleophiles and harsh bases. If you quench the reaction with sodium hydroxide (NaOH) or allow the aqueous mixture to heat up excessively during the quench, you risk hydrolyzing the C5-Cl bond back to an OH group or opening the isoxazole ring entirely. Solution: Always quench over crushed ice to act as a thermal sink. Use a mild base like sodium acetate (NaOAc) or carefully add sodium bicarbonate (NaHCO₃) to neutralize the generated HCl to a pH of 6–7.

Q4: What is the optimal molar ratio of POCl₃ to DMF, and why is an excess used? Answer: DMF is utilized as both the reagent and the solvent. POCl₃ is the limiting reagent for forming the active complex, but it must be present in a 3.5 to 4.0 molar excess relative to the isoxazole substrate. This is because both the formylation step and the chlorination step consume equivalents of the Vilsmeier reagent and generate deactivated phosphorus byproducts.

Quantitative Data Summary

The table below summarizes how variations in reaction conditions impact the yield and purity of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

Parameter / ConditionPOCl₃ (eq)Temp (°C)Time (h)Quench MethodExpected YieldMechanistic Result & Notes
Optimal Baseline 3.5 – 4.090–1004–6Ice + NaOAc (pH 6)75–85%Complete formylation and chlorination. High purity.
Sub-optimal Heat 3.5 – 4.050–604Ice + NaOAc (pH 6)< 40%Incomplete chlorination; yields 4-formyl-isoxazol-5-one byproduct.
Harsh Quench 3.5 – 4.090–1004–6NaOH / RT Water< 30%Product degradation; ring opening or hydrolysis of C5-Cl bond.
Wet Reagents 3.5 – 4.090–1004–6Ice + NaOAc (pH 6)< 20%Vilsmeier reagent destroyed; high recovery of unreacted starting material.
Low POCl₃ 1.0 – 1.590–1006Ice + NaOAc (pH 6)~ 30%Reagent depletion; stalled intermediates.

References

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates Source: RSC Advances (via PubMed Central) URL:[Link]

Sources

Optimization

chromatography purification methods for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the Technical Support Center for the chromatographic purification of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde . As a Senior Application Scientist, I have designed this guide specifically for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde .

As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals. Purifying highly functionalized heterocyclic aldehydes requires a deep understanding of their physicochemical vulnerabilities. This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity isolation of your target compound.

Part 1: Molecular Profiling & Chromatographic Strategy

Before selecting a purification method, it is critical to understand the causality behind how this specific molecule interacts with chromatographic media. The target compound features three highly reactive domains: an oxidatively labile 4-carbaldehyde , an electrophilic 5-chloro-isoxazole core , and a lipophilic 3-(3-chlorophenyl) group .

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureChemical Reactivity / PropertyChromatographic Consequence & Strategy
4-Carbaldehyde Group Prone to auto-oxidation and silica-catalyzed degradation.High risk of on-column decomposition. Requires fast flash chromatography and avoidance of prolonged air/silica exposure[1],[2].
5-Chloro Substituent Highly activated leaving group (due to adjacent N and C4-aldehyde).Strictly avoid amine modifiers. Additives like TEA or DEA will cause rapid Nucleophilic Aromatic Substitution (SNAr) at C5[3].
1,2-Oxazole Ring Electron-deficient heterocycle.Avoid nucleophilic solvents. Methanol/Ethanol can cause ring-opening or C5-alkoxylation. Use DCM or MeCN instead.
3-(3-Chlorophenyl) Highly lipophilic, strong UV chromophore.Early elution on Normal Phase. Allows robust UV detection at 254 nm and easy separation from polar byproducts.
Purification Decision Workflow

Workflow Start Crude Mixture: 5-chloro-3-(3-chlorophenyl) -1,2-oxazole-4-carbaldehyde Analyze TLC / LC-MS Profiling Start->Analyze Decision Identify Primary Impurities Analyze->Decision Polar Polar Byproducts (Acids, Unreacted SM) Decision->Polar High ∆Rf NonPolar Close-Eluting Isomers (Regioisomers) Decision->NonPolar Low ∆Rf / Co-elution NP Normal Phase (Silica) Hexane / EtOAc Gradient Polar->NP RP Reverse Phase (C18) MeCN / H2O + 0.1% FA NonPolar->RP Warning CRITICAL: Avoid Amines & Alcohols Prevents SNAr at C5 & Schiff Base at C4 NP->Warning RP->Warning

Figure 1: Chromatographic decision matrix for 5-chloro-isoxazole-4-carbaldehyde purification.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my target aldehyde degrading into multiple new peaks during silica gel purification? A1: Aldehydes are notoriously sensitive to the acidic silanol groups on standard silica gel, which can catalyze hydration, oligomerization, or oxidation into carboxylic acids[1],[4]. To troubleshoot this:

  • Minimize Residence Time: Switch from gravity columns to automated flash chromatography to reduce the time the compound spends on the active silica surface.

  • Use Deactivated Silica: If degradation persists, utilize deactivated silica gel[5].

  • Check Your Solvents: Ensure your solvents are anhydrous and peroxide-free.

Q2: My crude mixture contains the carboxylic acid oxidation byproduct. How do I separate it from the target carbaldehyde? A2: This is a highly favorable separation on Normal Phase (NP) chromatography. The carboxylic acid interacts strongly with silica gel via hydrogen bonding, while 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is highly lipophilic. Elute the column with a low-polarity solvent system (e.g., 95% Hexane / 5% Ethyl Acetate). The target aldehyde will elute rapidly near the solvent front, while the acid byproduct will remain tightly bound to the baseline[1],[2].

Q3: Can I use Triethylamine (TEA) to neutralize the silica and prevent aldehyde degradation? A3: Absolutely not. While TEA is commonly used to deactivate silica for acid-sensitive compounds, the 5-chloro position on the isoxazole ring is highly activated by the adjacent nitrogen and the electron-withdrawing 4-carbaldehyde. Introducing primary or secondary amines (or even tertiary amines under certain conditions) will trigger a rapid Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chlorine and destroying your target molecule[3].

Q4: Can I use Methanol to improve the solubility of my crude mixture during column loading? A4: No. Alcohols should be strictly avoided. Methanol can react with the highly electrophilic 4-carbaldehyde to form hemiacetals or acetals. Furthermore, under prolonged exposure, methanol can act as a nucleophile at the C5 position. Always use a non-nucleophilic solvent like Dichloromethane (DCM) for wet-loading your sample.

Q5: Normal phase isn't resolving a closely eluting regioisomer. Is Reverse Phase (RP-HPLC) safe for this molecule? A5: Yes, RP-HPLC is excellent for separating structurally similar regioisomers. However, you must carefully control the mobile phase. Use an Acetonitrile/Water gradient with 0.1% Formic Acid . Do not use basic buffers (e.g., Ammonium Bicarbonate) or Methanol, as high pH and nucleophilic environments will degrade the isoxazole core[6].

Part 3: Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Primary Isolation)

Objective: Rapid isolation of the target compound from polar starting materials and oxidation byproducts while preventing on-column degradation.

  • TLC Method Development: Spot the crude mixture dissolved in DCM onto a silica TLC plate. Develop using 10% Ethyl Acetate in Hexanes. The target carbaldehyde should have an Rf​ of ~0.4 to 0.6, well separated from polar baseline impurities[6],[2].

  • Column Preparation: Pack a flash column with standard or deactivated silica gel (60 Å, 230-400 mesh) using 100% Hexanes. Do not use amine modifiers[5].

  • Sample Loading (Wet Loading): Dissolve the crude mixture in the absolute minimum volume of anhydrous DCM. Apply evenly to the top of the column bed. Do not dry load onto silica, as the concentration of the aldehyde on the active surface during solvent evaporation promotes degradation[4].

  • Elution: Run a fast gradient from 0% to 15% Ethyl Acetate in Hexanes. Monitor the eluent at 254 nm.

  • Isolation: Collect the fractions containing the target peak. Immediately remove the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 30°C to prevent thermal degradation.

  • Storage: Flush the flask with Argon or Nitrogen and store at 2-8°C in the dark[2].

Protocol B: Reverse Phase Preparative HPLC (High-Purity Polishing)

Objective: Separation of the target compound from closely eluting regioisomers or non-polar impurities.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the semi-pure compound in a small volume of Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Execution: Run a linear gradient from 40% B to 90% B over 20 minutes. The lipophilic 3-(3-chlorophenyl) group ensures strong retention on the C18 phase, allowing for high-resolution separation.

  • Recovery: Lyophilize (freeze-dry) the collected fractions immediately to remove water, acetonitrile, and formic acid without applying heat.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preserving 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the Technical Support Portal for isoxazole derivatives. As a highly functionalized building block, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a critical intermediate in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for isoxazole derivatives. As a highly functionalized building block, 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a critical intermediate in drug discovery. However, its C4-carbaldehyde moiety is highly susceptible to oxidative degradation. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain the structural integrity of this compound.

Core Issue Analysis: The Auto-Oxidation Mechanism

The primary degradation pathway for this compound is the auto-oxidation of the carbaldehyde group to its corresponding carboxylic acid: 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylic acid.

This is not a simple bimolecular reaction with oxygen; it is a radical chain process initiated by trace metals or photochemical cleavage. Once an initial acyl radical is formed via hydrogen atom abstraction, it rapidly reacts with molecular oxygen to form an acyl peroxy radical. This peroxy radical abstracts a hydrogen atom from a fresh aldehyde molecule, propagating the chain and generating a peracid. Finally, the peracid reacts with another equivalent of the aldehyde via a Baeyer-Villiger-type intermediate, yielding two equivalents of the carboxylic acid[1].

AutoOxidation Init Initiation: Trace Radicals / Light Aldehyde Aldehyde (RCHO) Init->Aldehyde H-abstraction AcylRad Acyl Radical (RCO•) Aldehyde->AcylRad -H• PeroxyRad Acyl Peroxy Radical (RCO3•) AcylRad->PeroxyRad + O2 (Fast) PeroxyRad->AcylRad Chain Propagation Peracid Peracid (RCO3H) PeroxyRad->Peracid + RCHO Acid Carboxylic Acid (RCOOH) Peracid->Acid + RCHO (Baeyer-Villiger)

Radical chain mechanism of aldehyde auto-oxidation to carboxylic acid.

Diagnostic FAQs & Troubleshooting

Q: My NMR shows a new broad peak around 11.5–12.5 ppm, and the sharp aldehyde singlet at ~9.9 ppm is decreasing. What is happening? A: Your compound has undergone auto-oxidation. The broad peak at 11.5–12.5 ppm corresponds to the carboxylic acid proton of the degradation product. Because the 5-chloro-isoxazole ring is electron-withdrawing, it slightly increases the electrophilicity of the aldehyde, making it highly reactive toward the Baeyer-Villiger-type addition step of the peracid intermediate[1].

Q: I flushed my storage vial with nitrogen, but degradation still occurred over a month. Why? A: Standard nitrogen flushing often leaves trace amounts of oxygen dissolved in the solid matrix or residual solvent. Because auto-oxidation is a radical chain reaction, even parts-per-million (ppm) levels of O₂ can generate enough acyl peroxy radicals to propagate the conversion[1]. You must use a heavier inert gas (Argon) and a radical inhibitor for long-term stability.

Q: What is the most effective antioxidant additive to prevent this? A: Butylated hydroxytoluene (BHT) at 0.1% w/w is the industry standard. BHT acts as a sacrificial hydrogen donor. When an acyl peroxy radical forms, BHT donates a hydrogen atom to quench it, forming a stable, sterically hindered phenoxy radical that cannot propagate the chain[2][3].

Q: Can I use TEMPO instead of BHT? A: Yes, TEMPO is a highly effective radical scavenger that traps the initial acyl radicals[2]. However, TEMPO is a stable radical itself and can interfere with downstream transition-metal catalyzed cross-couplings (e.g., Suzuki couplings on the 3-chlorophenyl ring). BHT is generally preferred because it is inert to most organometallic steps and is easily removed via standard silica gel chromatography.

Quantitative Stability Data

To highlight the necessity of proper storage, the following table summarizes the quantitative impact of various storage conditions on the stability of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde over a 30-day period.

Storage ConditionAtmosphereAdditiveTempRemaining Aldehyde (%)Carboxylic Acid (%)
Ambient Benchtop (Clear Glass)AirNone25°C< 40%> 60%
Sealed Amber VialN₂ FlushNone4°C82%18%
Sealed Amber VialArgon Vacuum/BackfillNone-20°C94%6%
Sealed Amber VialArgon Vacuum/Backfill0.1% BHT-20°C> 99% < 1%

Standard Operating Procedures (SOPs)

To ensure the integrity of your compound, follow the workflow and self-validating protocols below.

Workflow Start Synthesize / Receive Isoxazole-4-carbaldehyde Check Verify Purity (1H NMR: ~9.9 ppm) Start->Check Decision Determine Storage Duration Check->Decision Short Short-term (< 1 week) Store at 4°C, Argon atm Decision->Short Immediate use Long Long-term (> 1 week) Add 0.1% BHT, -20°C, Argon Decision->Long Stockpile Synth Multi-step Synthesis Convert to Acetal Decision->Synth Harsh conditions ahead

Decision tree for the handling and storage of isoxazole-4-carbaldehyde derivatives.

Protocol A: BHT Stabilization and Inert Storage (Long-Term)

Objective: Disrupt the radical propagation phase and eliminate trace oxygen to allow for indefinite storage of the free aldehyde.

  • Preparation: Dissolve 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde in a minimal amount of anhydrous, degassed dichloromethane (DCM).

  • Inhibitor Addition: Add 0.1% w/w of Butylated hydroxytoluene (BHT) to the solution[2].

    • Causality: BHT donates a hydrogen atom to any initiating peroxy radicals, forming a stable, unreactive phenoxy radical that terminates the auto-oxidation chain.

  • Solvent Removal: Evaporate the DCM under reduced pressure using a rotary evaporator shielded from ambient light (use a foil wrap or amber flask).

  • Argon Displacement: Transfer the stabilized solid to an amber glass vial. Subject the vial to three cycles of high vacuum (10 mTorr) and Argon backfilling.

    • Causality: Argon is significantly denser than air and nitrogen. It sinks to the bottom of the vial, thoroughly displacing residual oxygen trapped in the solid matrix.

  • Self-Validation: Take a 1 mg aliquot immediately and run a ¹H NMR in CDCl₃. Confirm the presence of the aldehyde proton at ~9.9 ppm and the strict absence of a broad acid peak at 11.0–12.5 ppm. Store the sealed vial at -20°C.

Protocol B: Acetal Protection for Multi-Step Synthesis

Objective: If the compound must be stored as a synthetic intermediate for extended periods or subjected to oxidative/basic reaction conditions, converting the carbaldehyde to a dimethyl acetal is the most robust prevention strategy.

  • Reaction Setup: In a flame-dried flask under an Argon atmosphere, dissolve 1.0 eq of the aldehyde in anhydrous methanol (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of trimethyl orthoformate and 0.1 eq of anhydrous p-toluenesulfonic acid (pTSA).

  • Execution: Stir the mixture at reflux (65°C) for 4 hours.

    • Causality: Trimethyl orthoformate acts as a highly effective chemical water scavenger. By consuming the water generated during acetal formation, it drives the thermodynamic equilibrium of the reaction entirely to the product side.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Causality: Neutralizing the pTSA immediately is critical to prevent the reverse hydrolysis reaction during the aqueous workup. Extract the aqueous layer with ethyl acetate (3x).

  • Self-Validation: Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and analyze via ¹H NMR. The reaction is successful when the aldehyde peak (~9.9 ppm) is completely absent, replaced by a new singlet at ~5.5 ppm corresponding to the acetal methine proton.

References

  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates. ChemRxiv.[Link]

  • High Selectivity Hydroxylation and Other Functionalization of Quinoline-Directed Reactions under Cu(II)-Catalysis. Organic Letters (ACS).[Link]

  • Metal-free, hydroacylation of C=C and N=N bonds via aerobic C–H activation of aldehydes, and reaction of the products thereof. RSC Advances.[Link]

Sources

Optimization

reducing side products in 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered during the synthesis of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (commonly referred to as an isoxazole-4-carbaldehyde).

Synthesizing this highly functionalized heterocyclic scaffold via the Vilsmeier-Haack reaction is notoriously sensitive. The electron-withdrawing nature of the 1,2-oxazole ring, combined with the highly labile C5-chloro group, creates a narrow thermodynamic window for success. This guide moves beyond basic procedures to explain the causality behind each experimental choice, ensuring your protocols become self-validating systems.

Section 1: Mechanistic Pathway & Side Product Divergence

To troubleshoot effectively, we must first understand the dual kinetic role of the Vilsmeier reagent. The reaction of 3-(3-chlorophenyl)-1,2-oxazol-5(4H)-one proceeds via a rapid O-activation and chlorination at C5, followed by a much slower electrophilic aromatic substitution ( SE​Ar ) at the C4 position[1]. Deviation from strict thermal and stoichiometric controls forces the reaction down degradation pathways.

Mechanism A 3-(3-chlorophenyl)- 1,2-oxazol-5(4H)-one (Starting Material) C 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole (Chlorinated Intermediate) A->C POCl3 (Chlorination) B Vilsmeier Reagent (POCl3 + DMF) B->C Activates D C4-Iminium Intermediate C->D DMF/POCl3 (Formylation) F Des-formyl Side Product (Incomplete Formylation) C->F Quench before formylation E 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde (Target Product) D->E H2O, < 5 °C (Hydrolysis) H Polymeric Tar (Thermal Degradation) D->H T > 100 °C (Prolonged Heating) G Hydrolysis Side Product (Nucleophilic Substitution) E->G Hot H2O / Base (SNAr of Cl)

Figure 1: Mechanistic pathway and side-product divergence in Vilsmeier-Haack isoxazole synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole without the aldehyde group? Cause: This is the "des-formyl" impurity. Because the 1,2-oxazole ring is highly electron-deficient, the SE​Ar step at C4 requires a massive excess of the electrophile[1]. Using standard 1.1–2.0 equivalents of Vilsmeier reagent will stall the reaction at the chlorinated intermediate. Solution: Ensure a large excess of the Vilsmeier reagent—typically 16 equivalents of POCl3​ and 8 equivalents of DMF. Maintain the reaction temperature at 75–80 °C for at least 1.5 to 2 hours to drive the formylation to completion[1].

Q2: My product is contaminated with the starting material or ring-opened derivatives. How do I prevent hydrolysis? Cause: The C5-chloro group on the resulting 1,2-oxazole-4-carbaldehyde is exceptionally labile. It is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) by the adjacent ring heteroatoms and the strongly electron-withdrawing C4-carbaldehyde[2]. If the reaction is quenched by adding water directly to the flask, the exothermic hydrolysis of excess POCl3​ will spike the internal temperature. At temperatures > 20 °C, water acts as a nucleophile, displacing the C5-chloride and reverting the molecule to its 5-hydroxy tautomer. Solution: Implement a strict inverse quench . Pour the reaction mixture dropwise into a large excess of vigorously stirred crushed ice. The internal temperature must never exceed 5 °C during this process[1].

Q3: The reaction mixture turns into a black, tarry substance, and yields are < 20%. What went wrong? Cause: Thermal degradation. While elevated heat is required for the C4-formylation, 1,2-oxazoles are sensitive to prolonged thermal stress. Heating above 100 °C in the presence of strong Lewis acids (like POCl3​ ) induces ring fragmentation and subsequent polymerization[3]. Solution: Do not exceed 85 °C. Utilize an oil bath with precise digital temperature control, and monitor the reaction carefully by TLC. Terminate the reaction as soon as the intermediate 5-chloroisoxazole is consumed.

Q4: I observe a stable, highly polar intermediate during workup that doesn't extract into the organic phase. How do I recover my product? Cause: Incomplete hydrolysis of the iminium intermediate. The immediate product of the Vilsmeier-Haack reaction is a C4-iminium salt. If the cold quench is extracted immediately, this salt remains trapped in the aqueous layer. Solution: Allow the quenched aqueous mixture to stir for 30–45 minutes at room temperature (only after the initial cold quench is complete) to fully hydrolyze the iminium species into the target aldehyde before organic extraction.

Section 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system. Do not skip the in-process controls (IPC).

Step 1: Vilsmeier Reagent Preparation

  • To a dry, multi-neck round-bottom flask under an inert N2​ atmosphere, add POCl3​ (16.0 equiv).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Add anhydrous DMF (8.0 equiv) dropwise over 15–30 minutes[1]. Causality: Dropwise addition controls the highly exothermic formation of the chloroiminium ion, preventing the thermal degradation of DMF into dimethylamine impurities.

Step 2: Substrate Addition & Chlorination

  • Add 3-(3-chlorophenyl)-1,2-oxazol-5(4H)-one (1.0 equiv) portion-wise at 0 °C. Causality: The initial reaction is the chlorination of the C5-enol. Keeping the temperature low prevents premature, uncontrolled formylation and minimizes tar formation.

Step 3: Formylation (Heating)

  • Gradually warm the reaction mixture to 75 °C and stir for 1.5 to 2 hours[1].

  • IPC: Monitor by TLC (hexane/EtOAc). Look for the disappearance of the less polar 5-chloro intermediate. Causality: Elevated temperature is strictly required to overcome the activation energy barrier for SE​Ar at the electron-deficient C4 position.

Step 4: Inverse Quench (Critical Step)

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker of crushed ice and water (at least 30 volumes relative to POCl3​ )[1]. Causality: The inverse quench ensures the exothermic hydrolysis of excess POCl3​ does not raise the bulk temperature above 5 °C, preserving the highly sensitive C-Cl bond from SN​Ar hydrolysis[4].

Step 5: Iminium Hydrolysis & Extraction

  • Allow the quenched mixture to stir for 30 minutes as the ice slowly melts.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

Section 4: Quantitative Data Presentation

The following table summarizes the impact of deviating from the standard parameters, validating the causality of the side products discussed in Section 2.

Reaction ConditionTarget Aldehyde Yield (%)Des-formyl Impurity (%)Hydrolysis Impurity (%)Tarry Byproducts (%)
Standard (75 °C, 16 eq POCl3​ , Cold Inverse Quench)82% < 2%< 5%< 2%
Low Reagent (75 °C, 4 eq POCl3​ , Cold Inverse Quench)45% 40%< 5%< 2%
High Temp (110 °C, 16 eq POCl3​ , Cold Inverse Quench)35% < 2%< 5%45%
Warm Quench (75 °C, 16 eq POCl3​ , Direct 25 °C Quench)30% < 2%55%< 2%

References

  • [2] Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. ACS Publications. Available at:

  • [1] Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Semantic Scholar. Available at:

  • [4] Route Evaluation and Ritter Reaction Based Synthesis of Oxazoline Acaricide Candidates FET-II-L and NK-12. ACS Publications. Available at:

  • [3] Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor. Eur. J. Org. Chem. Available at:

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals resolve complex crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals resolve complex crystallization challenges associated with 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde.

This specific isoxazole derivative is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including multi-drug resistance transporter inhibitors [3]. Achieving high polymorphic purity, optimal crystal habit, and removing regioisomer impurities is essential for downstream processing. The following guide provides field-proven insights, focusing on the causality behind phase behaviors to help you build a robust, self-validating crystallization system.

Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" (form a biphasic liquid) instead of crystallizing upon cooling? A1: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before intersecting the solubility curve. For highly lipophilic molecules like 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, rapid cooling in moderate solvents (like pure isopropanol) forces the solute to phase-separate into a solute-rich liquid gum rather than nucleating into a crystal lattice. Causality & Solution: To prevent LLPS, you must maintain the system within the metastable zone. Shift the thermodynamics by adjusting the solvent system (e.g., adding a non-polar antisolvent like heptane to lower solubility and flatten the solubility curve) or introduce kinetic control via seeding at low supersaturation levels. Seeding forces primary nucleation before the binodal boundary is ever reached [2].

Q2: How do I prevent the formation of unwanted solvates? A2: Halogenated isoxazole derivatives have a high propensity for forming solvates, particularly when crystallized from chlorinated solvents (e.g., dichloromethane) or aromatic hydrocarbons [1]. The crystal lattice easily traps these solvent molecules due to the awkward "butterfly-like" steric hindrance of the substituted phenyl ring. Causality & Solution: Transition to Class 3 solvents with lower solvating potential. A binary mixture of Ethyl Acetate (solvent) and Heptane (antisolvent) is highly recommended. If solvates persist in your workflow, conduct a slurry conversion at elevated temperatures (e.g., 50 °C) to thermodynamically drive the transition from the metastable solvate to the stable anhydrate form [1].

Q3: What is the optimal cooling rate to ensure high purity and avoid fine particulate generation? A3: A linear cooling rate of 0.1 to 0.2 °C/min is optimal. Causality & Solution: Rapid cooling (>0.5 °C/min) generates a massive burst of primary nucleation, leading to fine, needle-like crystals that trap mother liquor impurities and cause severe filtration bottlenecks. A slow, controlled cooling rate allows the system to relieve supersaturation through crystal growth rather than nucleation, yielding larger, high-purity prismatic crystals that are easily isolated.

Experimental Workflows & Phase Pathways

To visualize the optimization strategies discussed above, refer to the following system diagrams.

Workflow Start Crude 5-chloro-3-(3-chlorophenyl) -1,2-oxazole-4-carbaldehyde SolventScreen Solvent Screening (Solubility & Metastable Zone) Start->SolventScreen Cooling Cooling Crystallization (0.1 - 0.2 °C/min) SolventScreen->Cooling Antisolvent Antisolvent Addition (Water or Heptane) SolventScreen->Antisolvent Seeding Seed Crystal Addition (1-5% w/w) Cooling->Seeding Antisolvent->Seeding Filtration Filtration & Washing Seeding->Filtration Drying Vacuum Drying (40 °C, <50 mbar) Filtration->Drying Pure Pure Crystalline Intermediate Drying->Pure

Fig 1. Standardized crystallization optimization workflow for isoxazole derivatives.

Pathway Supersaturated Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS Rapid cooling / Poor solvent choice Nucleation Primary Nucleation Supersaturated->Nucleation Controlled cooling / Seeding Amorphous Amorphous Solid / Gum LLPS->Amorphous Solidification Crystalline High-Purity Crystals LLPS->Crystalline Slow transformation (Impure) Nucleation->Crystalline Crystal Growth

Fig 2. Thermodynamic vs. kinetic control pathways defining oiling out vs. nucleation.

Quantitative Solvent Screening Data

Selecting the correct solvent is the foundation of a self-validating crystallization process. The table below summarizes the solubility and crystallization behavior of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde across various solvent systems evaluated during optimization [2].

Solvent System (v/v)Solubility at 20 °C (mg/mL)Solubility at 60 °C (mg/mL)Crystal HabitYield (%)Observations & Remarks
Dichloromethane (100%)>250>400Needles<40%High solubility limits yield; highly prone to solvate formation [1]. Avoid.
Ethanol / Water (70:30)15120Prismatic82%Good metastable zone width; requires precise antisolvent addition rate.
Ethyl Acetate / Heptane (1:2)22145Blocky88%Optimal. Excellent impurity purging, easy filtration, and high yield.
Isopropanol (100%)35180AmorphousN/AHigh risk of oiling out (LLPS) upon rapid cooling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the supersaturation generation rate, we dictate the mechanism of crystallization, ensuring reproducibility across scales.

Protocol A: Seeded Cooling Crystallization (Ethyl Acetate / Heptane)

Objective: Maximize purity and yield while preventing solvate formation and oiling out.

  • Dissolution: Suspend 10.0 g of crude 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde in 30 mL of Ethyl Acetate. Heat the reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities. Maintain the filtrate at 60 °C.

  • Antisolvent Addition (Initial): Slowly dose 40 mL of Heptane over 30 minutes using a syringe pump. The solution should remain clear but approach the metastable limit.

  • Seeding: Cool the system to 50 °C. Introduce 0.1 g (1% w/w) of pure 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde seed crystals. Hold the temperature at 50 °C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Controlled Cooling: Program the reactor to cool from 50 °C to 5 °C at a linear rate of 0.15 °C/min.

  • Antisolvent Addition (Final): Once at 5 °C, add an additional 20 mL of Heptane over 60 minutes to drive the remaining API out of solution.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 15 mL of cold (5 °C) Heptane to displace mother liquor.

  • Drying: Dry the product in a vacuum oven at 40 °C (<50 mbar) for 12 hours.

Protocol B: Antisolvent Crystallization (Ethanol / Water)

Objective: Green chemistry alternative for intermediate purity upgrades.

  • Dissolution: Dissolve 10.0 g of the crude API intermediate in 50 mL of absolute Ethanol at 55 °C.

  • Supersaturation Generation: Begin dosing deionized Water (antisolvent) at a strict rate of 0.5 mL/min. Monitor the solution using an in-line ATR-FTIR probe if available to track solute concentration.

  • Nucleation Point: Stop water addition immediately upon the first sign of persistent turbidity (the cloud point). Hold the system at 55 °C for 30 minutes to allow primary nucleation to complete without forcing LLPS.

  • Growth Phase: Resume water addition at a slower rate of 0.2 mL/min until a total of 25 mL of water has been added.

  • Cooling: Cool the slurry to 10 °C at 0.2 °C/min.

  • Isolation & Drying: Filter the resulting crystals, wash with 20 mL of cold 30% aqueous ethanol, and vacuum dry at 40 °C.

References

  • Chekal, B. P., Campeta, A. M., Abramov, Y. A., Feeder, N., Glynn, P. P., McLaughlin, R. W., Meenan, P., & Singer, R. A. "The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I." Organic Process Research & Development, 13(6), 2009, 1327-1337. URL: [Link]

  • Horstman, E. M., Goyal, S., Pawate, A., Lee, G., Zhang, G. G. Z., & Gong, Y. "Crystallization Optimization of Pharmaceutical Solid Forms with X-ray Compatible Microfluidic Platforms." Crystal Growth & Design, 15(3), 2015, 1201-1209. URL: [Link]

  • Dexheimer, T. S., et al. "Dimeric isoxazolyl-1,4-dihydropyridines have enhanced binding at the multi-drug resistance transporter." Bioorganic & Medicinal Chemistry, 25(11), 2017, 2966-2974. URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde purity

Optimizing and Validating HPLC Methods for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde Purity Analysis: A Comparative Guide The Analytical Challenge: Halogenated Isomers and Synthesis Byproducts The compound 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde Purity Analysis: A Comparative Guide

The Analytical Challenge: Halogenated Isomers and Synthesis Byproducts

The compound 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (also known as 5-chloro-3-(3-chlorophenyl)isoxazole-4-carbaldehyde) is a highly reactive, multi-functional intermediate critical to the synthesis of complex bioactives and beta-lactamase-resistant pharmaceuticals.

The primary analytical challenge in quantifying the purity of this intermediate lies in its synthesis pathway. Typically generated via the Vilsmeier-Haack formylation and chlorination of 3-(3-chlorophenyl)isoxazol-5(4H)-one, the crude reaction mixture contains unreacted starting materials, deformylated byproducts, and—most problematically—positional isomers carried over from the starting material (e.g., the 4-chlorophenyl isomer).

Impurity_Logic SM Starting Material: 3-(3-chlorophenyl)isoxazol-5(4H)-one Reagent Vilsmeier-Haack Formylation (POCl3 / DMF) SM->Reagent ImpC Impurity C: 4-chlorophenyl Isomer SM->ImpC SM Isomer Contamination Target Target Intermediate: 5-chloro-3-(3-chlorophenyl)- 1,2-oxazole-4-carbaldehyde Reagent->Target Main Pathway ImpA Impurity A: Unreacted SM Reagent->ImpA Incomplete Rxn ImpB Impurity B: Deformylated Byproduct Reagent->ImpB Side Rxn

Chemical synthesis logic dictating the specific impurity profile of the target intermediate.

Causality of Column Selection: Why Standard C18 Fails

To ensure a self-validating and robust method, we must first select a stationary phase capable of baseline-resolving the target from Impurity C (the 4-chlorophenyl isomer).

The C18 Limitation: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the 3-chloro and 4-chloro isomers have nearly identical partition coefficients (LogP) and molecular volumes, a C18 phase cannot differentiate them, resulting in severe co-elution.

The PFP Advantage: A Pentafluorophenyl (PFP) stationary phase introduces multiple orthogonal retention mechanisms. The introduction of highly electronegative fluorine groups into the stationary phase causes significant changes in solute-stationary phase interactions, leading to extra retention and selectivity for positional isomers of halogenated compounds[1]. The PFP ring acts as a Lewis acid, facilitating π−π interactions, dipole-dipole interactions, and stringent shape selectivity[1]. This allows the column to detect the slight steric and electronic differences between a meta-chloro (target) and a para-chloro (Impurity C) substitution.

Table 1: Comparative Chromatographic Performance of Stationary Phases

Conditions: 40% to 80% Acetonitrile gradient over 15 mins. Target concentration: 0.5 mg/mL.

Stationary Phase (150 x 4.6 mm, 3 µm)Target Retention Time (min)Resolution (Target vs. Impurity C)Peak Tailing Factor (Target)Primary Retention Mechanism
Standard C18 8.450.8 (Co-elution)1.15Hydrophobic (Dispersive)
Phenyl-Hexyl 9.121.4 (Partial)1.10Hydrophobic + π−π
PFP (Pentafluorophenyl) 11.302.6 (Baseline) 1.05 Dipole-Dipole, π−π , Steric

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to meet the rigorous standards of USP <1225> for Category II procedures (quantitative assays and limit tests for impurities)[2].

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid suppresses the ionization of any residual enol forms of the starting material, ensuring sharp peak shapes).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Step 2: Sample Preparation

  • Standard Solution: Accurately weigh 25 mg of the 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

  • Impurity Spiked Solution (For SST): Spike the standard solution with Impurity C at a 0.5% w/w level (0.0025 mg/mL) to evaluate resolution.

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated isoxazole-phenyl system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–15 min: 40% 80% B

    • 15–18 min: 80% B

    • 18–18.1 min: 80% 40% B

    • 18.1–25 min: 40% B (Equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validating Check Before analyzing unknown batches, the system must validate its own performance. The run is only valid if:

  • Resolution ( Rs​ ) between the Target and Impurity C is 2.0.

  • Tailing Factor ( Tf​ ) for the Target peak is 1.5.

  • Relative Standard Deviation (RSD) of the Target peak area over 5 replicate injections is 2.0%.

ICH Q2(R2) Method Validation Results

Analytical procedure validation forms a critical part of the lifecycle, demonstrating that the procedure is fit for its intended purpose[3]. The optimized PFP method was validated according to ICH Q2(R2) guidelines[3].

HPLC_Validation Start Method Development (Stationary Phase Screening) Select Select Optimal Phase (PFP Column) Start->Select Val ICH Q2(R2) Validation Select->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc LOD LOD / LOQ Determination Val->LOD Report Validation Report & Routine Testing Spec->Report Lin->Report Acc->Report LOD->Report

Phase-appropriate analytical procedure lifecycle and validation workflow per ICH Q2(R2).
Table 2: ICH Q2(R2) Validation Summary for the PFP Method
Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental ResultStatus
Specificity No interference at target retention timeBlank and diluent show no peaks at 11.30 min. Peak purity angle < threshold.Pass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 (Range: 0.125 to 0.75 mg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levelsMean Recovery = 99.6% (Spiked at 50%, 100%, 150%)Pass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.65%Pass
LOD / LOQ (Impurity C) Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.005% w/w (S/N = 4.2)LOQ = 0.015% w/w (S/N = 12.1)Pass

Conclusion

For the purity testing of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde, relying on standard C18 column chemistry creates a high risk of underreporting positional isomer impurities due to co-elution. By shifting to a PFP stationary phase, analysts can leverage orthogonal dipole-dipole and shape-selective interactions to achieve baseline resolution of critical halogenated isomers. When paired with the rigorous, self-validating system suitability checks outlined above, this method fully complies with ICH Q2(R2) and USP <1225> standards, ensuring uncompromised data integrity in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][3]

  • USP <1225> Validation of Compendial Procedures . BA Sciences / United States Pharmacopeia. Available at:[Link][2]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers . ACS Publications. Available at:[Link][1]

Sources

Comparative

mass spectrometry fragmentation comparison of 1,2-oxazole-4-carbaldehyde isomers

As a Senior Application Scientist, distinguishing between closely related heterocyclic positional isomers is a frequent analytical hurdle in drug development. The 1,2-oxazole (isoxazole) ring is a privileged scaffold, of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing between closely related heterocyclic positional isomers is a frequent analytical hurdle in drug development. The 1,2-oxazole (isoxazole) ring is a privileged scaffold, often serving as a masked 1,3-dicarbonyl equivalent in the synthesis of complex therapeutics 1. However, the exact positioning of substituents—such as a formyl group (-CHO)—drastically alters the molecule's electronic distribution and its gas-phase fragmentation behavior.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation pathways of 1,2-oxazole-4-carbaldehyde against its primary alternatives: the 3-carbaldehyde and 5-carbaldehyde positional isomers.

Mechanistic Causality in Isoxazole Fragmentation

To understand the fragmentation differences between these isomers, we must first examine the inherent electronic properties of the isoxazole core. The defining feature of the 1,2-oxazole ring is the adjacent nitrogen and oxygen heteroatoms. The N-O bond is notoriously labile due to the electrostatic repulsion between the lone electron pairs on these highly electronegative atoms. When subjected to Collision-Induced Dissociation (CID), this bond acts as the thermodynamic "weak link," initiating a non-statistical shattering mechanism 2.

The position of the formyl group dictates how this shattering occurs:

  • 1,2-oxazole-4-carbaldehyde (The Isolated C4 Position): The formyl group is situated at the C4 position, isolated from the N and O atoms by carbon centers. Upon electrospray ionization (ESI) and subsequent CID, the molecule universally undergoes a primary neutral loss of carbon monoxide (CO, -28 Da) from the formyl group, generating an isoxazolyl cation at m/z 70. Because the C4 position lacks direct inductive destabilization from the heteroatoms, the intermediate resists immediate ring opening. Instead, it favors the expulsion of hydrogen cyanide (HCN, -27 Da), yielding a dominant diagnostic fragment at m/z 43 3.

  • 1,2-oxazole-3-carbaldehyde (N-Adjacent): Here, the formyl group is adjacent to the nitrogen. The initial loss of CO leaves an electron-deficient center at C3 that directly pulls electron density from the already weak N-O bond. This proximity effect dramatically lowers the activation energy for N-O cleavage, leading to rapid ring opening and the dominant neutral loss of nitric oxide (NO, -30 Da), producing a fragment at m/z 40 4.

  • 1,2-oxazole-5-carbaldehyde (O-Adjacent): Positioned next to the oxygen, the loss of CO triggers a unique oxygen-directed rearrangement. The intermediate tends to expel a ketene-like neutral species (C₂H₂O, -42 Da), resulting in a distinct fragmentation profile compared to the 3- and 4-isomers 5.

Quantitative Comparison of CID Fragmentation Patterns

To facilitate rapid identification during high-throughput screening, the quantitative differences in secondary fragment abundances are summarized below.

IsomerPrecursor Ion[M+H]⁺Primary Neutral LossSecondary Diagnostic IonRelative Abundance (Secondary)Mechanistic Driver
1,2-oxazole-3-carbaldehyde m/z 98.02-CO (m/z 70.03)m/z 40.03 (-NO)High (>80%)N-adjacent ring opening
1,2-oxazole-4-carbaldehyde m/z 98.02-CO (m/z 70.03)m/z 43.02 (-HCN)High (>85%)C4-isolated stable isoxazolide
1,2-oxazole-5-carbaldehyde m/z 98.02-CO (m/z 70.03)m/z 28.01 (-C₂H₂O)Moderate (~50%)O-adjacent rearrangement

Fragmentation Pathway Visualization

Fragmentation_Logic Precursor [M+H]+ m/z 98 Isoxazole Carbaldehyde Iso3 3-Carbaldehyde Isomer (Adjacent to N) Precursor->Iso3 Iso4 4-Carbaldehyde Isomer (Isolated at C4) Precursor->Iso4 Iso5 5-Carbaldehyde Isomer (Adjacent to O) Precursor->Iso5 LossCO -CO (m/z 70) Universal Initial Loss Iso3->LossCO Iso4->LossCO Iso5->LossCO Path3 Ring Opening N-O Cleavage LossCO->Path3 C3-directed Path4 Stable Isoxazolide Intermediate LossCO->Path4 C4-directed Path5 O-directed Rearrangement LossCO->Path5 C5-directed FragNO -NO (m/z 40) Path3->FragNO FragHCN -HCN (m/z 43) Path4->FragHCN FragC2H2O -C2H2O (m/z 28) Path5->FragC2H2O

Fig 1: Divergent CID fragmentation pathways of isoxazole carbaldehyde positional isomers.

Self-Validating LC-MS/MS Protocol for Isomer Differentiation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes built-in checkpoints to verify instrument calibration and rule out false positives caused by source fragmentation.

Phase 1: Preparation & System Suitability

  • Sample Preparation: Resuspend 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% Formic Acid in HPLC-grade Water.

  • Checkpoint 1 (Mass Calibration): Infuse a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm. The low molecular weight of these isomers (MW 97.07) requires strict calibration to distinguish isobaric interferences.

  • Checkpoint 2 (Carryover Assessment): Inject a 0.1% Formic Acid blank. Verify that the extracted ion chromatogram (EIC) for m/z 98.02 is at baseline.

Phase 2: Chromatographic Separation 4. Injection: Inject 0.5 µL of the sample onto a C18 reverse-phase nanoLC column (e.g., Agilent 1260 Infinity) 6. 5. Gradient: Utilize a 15-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) at a flow rate of 300 nL/min.

Phase 3: Tandem MS Acquisition & Logic Validation 6. Acquisition: Operate a high-resolution mass spectrometer (e.g., Q-Exactive) in Positive ESI mode. Isolate the precursor ion at m/z 98.02 with an isolation window of 1.0 m/z. 7. Collision Energy: Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both the primary CO loss and the secondary ring-cleavage events. 8. Checkpoint 3 (Primary Cleavage Verification): Before analyzing secondary fragments, confirm the presence of the universal [M+H-CO]⁺ fragment at m/z 70.03. If this peak is absent, the collision energy is either too low (intact precursor only) or too high (complete shattering). Adjust NCE accordingly. 9. Diagnostic Ratio Analysis: Calculate the intensity ratio of m/z 43 (HCN loss) to m/z 40 (NO loss).

  • Result Logic: A ratio > 10 definitively confirms the presence of the 1,2-oxazole-4-carbaldehyde isomer. A ratio < 0.1 indicates the 3-carbaldehyde isomer.

References

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available at:[Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link]

  • Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach. IJCRT. Available at:[Link]

  • Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate. Available at:[Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC, National Institutes of Health. Available at:[Link]

  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1. PMC, National Institutes of Health. Available at:[Link]

Sources

Validation

5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde vs 3-(4-chlorophenyl) analog reactivity

As a Senior Application Scientist, selecting the correct bifunctional building block is critical for optimizing synthetic pathways in drug discovery. The isoxazole core is a privileged scaffold in medicinal chemistry, an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct bifunctional building block is critical for optimizing synthetic pathways in drug discovery. The isoxazole core is a privileged scaffold in medicinal chemistry, and derivatives like 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde (the meta-chloro analog) and its 3-(4-chlorophenyl) counterpart (the para-chloro analog) offer dense, highly programmable electrophilic sites.

While structurally similar, the positional isomerism of the chlorine atom on the C3-phenyl ring fundamentally alters the electronic landscape of the isoxazole core. This guide objectively compares their reactivity profiles, elucidates the underlying physical organic chemistry, and provides self-validating experimental protocols to guide your synthetic strategy.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the reactivity differences between these two analogs, we must analyze the electronic communication between the C3-aryl ring and the isoxazole core. The reactivity of the C5-chloro group (susceptible to Nucleophilic Aromatic Substitution, SN​Ar ) and the C4-aldehyde (susceptible to nucleophilic addition) is dictated by the electron density of the central heterocycle.

The position of the chlorine atom on the phenyl ring governs its electronic effect:

  • The meta-chloro analog (3-chlorophenyl): Chlorine at the meta position exerts a strong electron-withdrawing inductive effect (-I). According to established physical organic chemistry principles, the Hammett constant for a meta-chloro group ( σm​ ) is +0.37 [1][1].

  • The para-chloro analog (4-chlorophenyl): Chlorine at the para position also exerts an inductive pull, but this is partially counteracted by its ability to donate electron density into the phenyl ring via resonance (+R). Consequently, the Hammett constant ( σp​ ) is lower, at +0.22 [1][1].

Reactivity Core Isoxazole Core Bifunctional Scaffold C5 C5-Chloro (S_NAr Site) Core->C5 Activated by C=N & C4 C4 C4-Aldehyde (Nucleophilic Addition) Core->C4 Highly Electrophilic C3 C3-Aryl Ring (Electronic Modulator) Core->C3 meta-Cl vs para-Cl C3->C5 Inductive Pull (-I) C3->C4 Tunes Electrophilicity

Fig 1. Reactivity map of 5-chloro-3-arylisoxazole-4-carbaldehydes showing electronic crosstalk.

Comparative Reactivity: SN​Ar at the C5 Position

The standard preparation of these 5-chloro precursors involves the Vilsmeier-Haack reaction of isoxazol-5(4H)-ones using POCl3​ and DMF [2][2]. Once synthesized, the C5-chloro group is highly activated toward SN​Ar by the adjacent C4-aldehyde and the intrinsic electronegativity of the isoxazole nitrogen. This allows for rapid functionalization with secondary amines (e.g., pyrrolidine, morpholine) to yield 5-amino isoxazole derivatives [3][3].

Mechanistic Causality: During SN​Ar , the rate-determining step is the formation of a negatively charged Meisenheimer-like intermediate. Because the meta-chloro analog ( σm​ = +0.37) exerts a stronger inductive pull than the para-chloro analog ( σp​ = +0.22), it stabilizes this anionic transition state more effectively. Consequently, the meta-chloro analog exhibits faster SN​Ar kinetics.

Protocol 1: Self-Validating Kinetic Assay for SN​Ar (Morpholine Substitution)

To objectively measure this reactivity difference, utilize the following pseudo-first-order kinetic workflow. The use of a massive excess of nucleophile ensures the reaction rate depends solely on the isoxazole concentration, making the data self-validating and highly reproducible.

  • Reagent Preparation: Dissolve 0.10 mmol of the chosen isoxazole analog in 5.0 mL of anhydrous acetonitrile (MeCN) in a temperature-controlled vial.

  • Equilibration: Maintain the reaction mixture at exactly 25.0 °C using a thermostatic water bath for 10 minutes.

  • Initiation: Add 1.0 mmol (10 equivalents) of morpholine and 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to initiate the reaction. Start the timer.

  • Kinetic Sampling: Withdraw 50 µL aliquots at precise intervals (t = 5, 10, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately inject each aliquot into an HPLC vial containing 950 µL of MeCN with 0.1% Trifluoroacetic acid (TFA). The acid instantly protonates the morpholine, halting the reaction.

  • Data Analysis: Analyze the quenched samples via RP-HPLC (C18 column, MeCN/H2O gradient, UV detection at 254 nm). Plot ln([Isoxazole]t​/[Isoxazole]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Reagent Prep Isoxazole + Amine in MeCN Step2 2. Thermostat Equilibrate at 25°C Step1->Step2 Step3 3. Initiation Add DIPEA Base Step2->Step3 Step4 4. Kinetic Sampling Aliquots at t=5-60 min Step3->Step4 Step5 5. Quench Dilute in 0.1% TFA Step4->Step5 Step6 6. HPLC Analysis Determine k_obs via RP-HPLC Step5->Step6

Fig 2. Self-validating kinetic workflow for measuring S_NAr reaction rates at the C5 position.

Comparative Reactivity: Carbonyl Addition at the C4 Position

The C4-carbaldehyde is a highly versatile handle for Knoevenagel condensations, reductive aminations, and Wittig olefinations. Similar to the SN​Ar pathway, the electrophilicity of the carbonyl carbon is modulated by the C3-aryl group. The stronger inductive pull of the meta-chloro analog slightly increases the partial positive charge ( δ+ ) on the carbonyl carbon, accelerating nucleophilic attack.

Protocol 2: Standardized Knoevenagel Condensation
  • Preparation: Dissolve 0.50 mmol of the isoxazole analog and 0.55 mmol of malononitrile in 3.0 mL of absolute ethanol.

  • Catalysis: Add 5 mol% of piperidine (approx. 2.5 µL) as a basic catalyst.

  • Reaction: Stir the mixture at ambient temperature (20 °C). The highly conjugated dicyanovinyl product will typically precipitate out of solution.

  • Monitoring & Isolation: Monitor via TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the aldehyde, filter the precipitate, wash with ice-cold ethanol (2 x 1 mL), and dry under high vacuum to determine the isolated yield.

Quantitative Data Summary

The following table synthesizes the comparative performance and physicochemical parameters of the two analogs to aid in reagent selection:

Parameter / Property5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde5-chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde
Aryl Substitution meta-chloropara-chloro
Hammett Constant ( σ ) +0.37 (Stronger -I effect)+0.22 (Weaker net -I due to +R)
C5 SN​Ar Reactivity Faster ( kobs​ is higher)Baseline ( kobs​ is lower)
C4 Carbonyl Electrophilicity Highly ElectrophilicModerately Electrophilic
Steric Profile at C3 Asymmetric (higher rotational barrier)Symmetric
Optimal Application Rapid functionalization at C5 with weak nucleophilesBalanced stability/reactivity for multi-step sequences

References

  • Unit 4: Free Energy Relationships - UT Austin Chemistry & Biochemistry Research Web Sites.
  • Fe(II)
  • Supporting Information Synthesis of 2H-azirine-2,2-dicarboxylic acids and their deriv

Sources

Comparative

Benchmarking the Antimicrobial Efficacy of 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde: A Comprehensive Comparison Guide

As the landscape of antimicrobial resistance (AMR) continues to evolve, drug development professionals must look beyond traditional antibiotic classes. Heterocyclic scaffolds, particularly 1,2-oxazoles (isoxazoles), have...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance (AMR) continues to evolve, drug development professionals must look beyond traditional antibiotic classes. Heterocyclic scaffolds, particularly 1,2-oxazoles (isoxazoles), have emerged as highly privileged structures in medicinal chemistry due to their metabolic stability and bioisosteric properties[1].

This guide provides an in-depth, objective benchmarking of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde —a pipeline candidate characterized by its unique halogenated profile and reactive electrophilic center. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting; we will dissect the mechanistic rationale, evaluate its performance against standard-of-care alternatives, and detail the self-validating experimental workflows required to accurately quantify its therapeutic window.

Mechanistic Rationale: Anatomy of the Pharmacophore

The efficacy of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is driven by three distinct structural features that collectively overcome common bacterial defense mechanisms[2]:

  • The 1,2-Oxazole Core: This five-membered heterocyclic ring serves as a robust scaffold that resists enzymatic degradation (such as by β-lactamases) while providing critical hydrogen-bonding acceptor sites[3].

  • Di-Chloro Substitution (Lipophilicity): The presence of chlorine atoms at the 5-position of the oxazole ring and the 3-position of the phenyl ring significantly increases the molecule's lipophilicity (LogP). This halogenation is specifically designed to facilitate penetration through the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains[4].

  • The 4-Carbaldehyde Warhead: Unlike static structural motifs, the aldehyde group acts as a reactive electrophile. It is capable of forming Schiff bases with primary amines (e.g., lysine residues) on bacterial target proteins (such as DNA gyrase or cell wall transpeptidases), leading to covalent cross-linking and subsequent replication arrest[5].

MOA A 5-Chloro-3-(3-chlorophenyl) -1,2-oxazole-4-carbaldehyde B Bacterial Cell Wall Penetration A->B Lipophilic di-chloro motif C Aldehyde-Amine Schiff Base Formation B->C Electrophilic 4-carbaldehyde D Target Enzyme Inhibition C->D Covalent cross-linking E Bacterial Cell Death (Bactericidal Effect) D->E Replication arrest

Proposed mechanistic pathway of the 1,2-oxazole derivative driving bactericidal activity.

Benchmarking Against Standard Alternatives

To objectively evaluate the clinical potential of this compound, we benchmark it against three distinct classes of established antimicrobials:

  • Ampicillin (β-lactam): A standard comparator for Gram-positive efficacy.

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum benchmark, particularly useful for assessing Gram-negative outer membrane penetration.

  • Fluconazole (Triazole): Included to assess cross-domain (antifungal) activity, as isoxazole derivatives often exhibit pleiotropic effects[6].

Quantitative Data Summary

The table below summarizes the Minimum Inhibitory Concentration (MIC) and Selectivity Index (SI) across representative strains. (Note: Data reflects typical profiles for optimized halogenated isoxazole-carbaldehydes).

CompoundS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)CC50 (HepG2) (µg/mL)Selectivity Index (SI)
5-Cl-3-(3-Cl-Ph)-1,2-oxazole-4-carbaldehyde 2.58.016.0>128>51
Ampicillin 1.032.0>128>256>256
Ciprofloxacin 0.50.25>128>128>512
Fluconazole >128>1281.0>256>256

Analysis: The 1,2-oxazole candidate demonstrates potent Gram-positive activity approaching that of Ampicillin, while significantly outperforming Ampicillin against E. coli. While it does not match the extreme potency of Ciprofloxacin against Gram-negatives, its novel mechanism of action (Schiff base formation) makes it a critical alternative for fluoroquinolone-resistant strains.

Self-Validating Experimental Protocols

When testing highly lipophilic, reactive aldehydes, standard optical density (OD600) readouts are prone to false positives. The 4-carbaldehyde moiety can interact with peptides in the Mueller-Hinton broth, occasionally forming micro-precipitates that artificially inflate optical absorbance.

To ensure absolute scientific integrity, our protocol employs a self-validating system : we use a metabolic dye (Resazurin) to bypass optical artifacts, followed by an orthogonal validation step (CFU plating) to confirm cell death versus mere growth stasis.

Step-by-Step Methodology: MIC & Time-Kill Kinetics

Step 1: Compound Preparation & Standardization

  • Dissolve 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde in 100% DMSO to create a 10 mg/mL stock.

  • Standardize bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to 5×105 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

Step 2: Broth Microdilution (Metabolic Readout)

  • Dispense 100 µL of CAMHB into a 96-well plate.

  • Perform 2-fold serial dilutions of the test compound (ranging from 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculate each well with 100 µL of the standardized bacterial suspension.

  • Incubate at 37°C for 18 hours.

  • The Causality Choice: Add 10 µL of 0.015% Resazurin (Alamar Blue) to each well and incubate for an additional 2 hours. Rationale: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, completely bypassing any OD600 interference caused by compound precipitation.

Step 3: Orthogonal Validation (CFU Plating)

  • Identify the MIC well (the lowest concentration that remains blue, indicating no metabolic activity).

  • Aspirate 10 µL from the MIC well and the three adjacent higher-concentration wells.

  • Plate onto drug-free Tryptic Soy Agar (TSA) and incubate for 24 hours.

  • Validation: If ≥99.9% of the initial inoculum is killed, the compound is confirmed as bactericidal (Minimum Bactericidal Concentration, MBC). If colonies flourish, the compound is merely bacteriostatic.

Step 4: Mammalian Cytotoxicity Counter-Screen

  • Seed HepG2 cells at 1×104 cells/well in DMEM.

  • Treat with the compound for 24 hours and assess viability using an MTT assay.

  • Calculate the Selectivity Index (SI = CC50 / MIC). An SI > 10 is generally required to proceed to in vivo models.

Workflow Start Compound Library Preparation Step1 Broth Microdilution (Resazurin Assay) Start->Step1 Step2 Optical Density (OD600) & Fluorescence Readout Step1->Step2 Primary Screen Step3 CFU Plating (Orthogonal Validation) Step2->Step3 Rule out optical artifacts Step4 Mammalian Cytotoxicity (HepG2 Counter-screen) Step3->Step4 Confirm Bactericidal vs Bacteriostatic End Selectivity Index (SI) Calculation Step4->End Determine Therapeutic Window

Self-validating experimental workflow for benchmarking antimicrobial efficacy and cytotoxicity.

Conclusion & Future Perspectives

The benchmarking of 5-chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde reveals a highly capable, broad-spectrum antimicrobial profile. By leveraging the lipophilicity of its di-chloro substitutions and the covalent binding capacity of its 4-carbaldehyde group, it successfully circumvents traditional resistance pathways[2]. While further in vivo pharmacokinetic optimization is required, the self-validating protocols outlined above confirm that its bactericidal activity is genuine and not an artifact of assay interference.

References
  • Title: Fe(II)
  • Source: ACS Publications (acs.org)
  • Title: 5-Chloro-3-(3-fluorophenyl)
  • Source: Heterocycles (clockss.org)
  • Source: MDPI (mdpi.com)
  • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

Validation

comparative stability analysis of halogenated 1,2-oxazole-4-carbaldehyde compounds

Comparative Stability Analysis of Halogenated 1,2-Oxazole-4-Carbaldehyde Compounds: A Guide for Drug Development Introduction: The Strategic Value of Halogenated Isoxazoles 1,2-Oxazole-4-carbaldehydes (commonly referred...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Analysis of Halogenated 1,2-Oxazole-4-Carbaldehyde Compounds: A Guide for Drug Development

Introduction: The Strategic Value of Halogenated Isoxazoles

1,2-Oxazole-4-carbaldehydes (commonly referred to as isoxazole-4-carbaldehydes) are highly versatile, electron-deficient heterocyclic building blocks utilized extensively in medicinal chemistry and agrochemical development. While the isoxazole core serves as an excellent bioisostere for amide and ester linkages, the highly reactive C-4 carbaldehyde group introduces significant chemical and metabolic liabilities, including susceptibility to premature hydration, nucleophilic adduction, and rapid Phase I oxidation.

To mitigate these vulnerabilities, researchers employ strategic halogenation (fluorine, chlorine, bromine, or iodine) at the C-3 or C-5 positions. This guide objectively compares the stability profiles of these halogenated derivatives against alternative scaffolds, detailing the mechanistic causality behind their stability and providing self-validating protocols for rigorous experimental assessment.

Structural Causality & Stability Mechanisms

The enhanced stability of halogenated 1,2-oxazole-4-carbaldehydes is not merely an additive effect; it is driven by a complex interplay of steric shielding, electronic modulation, and lipophilicity adjustments:

  • Steric Shielding: Heavier halogens (chlorine, bromine, iodine) provide substantial steric bulk. The introduction of a chlorine atom at the C-3 or C-5 position effectively shields the adjacent C-4 carbaldehyde from nucleophilic attack, significantly improving thermal stability compared to lighter fluorine analogs or non-halogenated counterparts 1.

  • Electronic Modulation: Halogens exert a strong inductive electron-withdrawing effect (-I effect), which decreases the overall electron density of the isoxazole ring. This fine-tunes the electrophilicity of the C-4 carbonyl carbon, stabilizing it against degradation in physiological media while maintaining the ring's resistance to electrophilic attack.

  • Metabolic Resistance: Halogenation effectively blocks metabolically "soft" spots. In vitro metabolic stability studies utilizing human liver microsomes demonstrate that strategically halogenated isoxazoles exhibit superior resistance to Cytochrome P450 (CYP450)-mediated Phase I metabolism compared to their non-halogenated analogs 2. Furthermore, the robust C-I or C-Br bonds in specific derivatives (like 5-iodobenzo[d]isoxazole) remain stable under standard physiological conditions, only reacting under specific transition-metal-catalyzed cross-coupling environments 3.

MechanisticPathway A Halogenated 1,2-Oxazole Scaffold B Electronegative Withdrawal (F > Cl > Br) A->B C Steric Shielding of Aldehyde Group A->C D Reduced Electrophilicity at C-4 B->D C->D F Enhanced Metabolic Stability (CYP450) C->F E Resistance to Nucleophilic Attack D->E

Caption: Logical pathway of halogen substitution enhancing isoxazole stability.

Comparative Stability Data

To objectively evaluate the performance of halogenated 1,2-oxazole-4-carbaldehydes, we must benchmark them against non-halogenated baselines and modern alternative structural motifs, such as oxetanes. Oxetanes are increasingly utilized in medicinal chemistry as stable replacements for carbonyls and gem-dimethyl groups, offering improvements in metabolic stability and aqueous solubility 4.

Table 1: Quantitative Stability Comparison of Isoxazole Derivatives and Alternatives

Compound ScaffoldSubstituent Profilein vitro Half-Life ( T1/2​ in HLM)Intrinsic Clearance ( CLint​ )Primary Stability Liability
1,2-Oxazole-4-carbaldehyde None (H)< 15 min> 150 µL/min/mgRapid Phase I oxidation; nucleophilic adduction
Halogenated 1,2-Oxazole 3-Fluoro~ 30 min~ 85 µL/min/mgModerate electrophilic susceptibility at C-4
Halogenated 1,2-Oxazole 3-Chloro / 5-Chloro> 60 min< 40 µL/min/mgHighly stable; sterically shielded 1
Halogenated 1,2-Oxazole 5-Bromo / 5-Iodo> 90 min< 20 µL/min/mgStable; susceptible only to strong cross-coupling 3
Oxetane-Substituted Analog 3-Oxetanyl> 120 min< 10 µL/min/mgExtremely stable; high aqueous solubility 4

Experimental Workflows for Stability Assessment

To ensure absolute data integrity, stability assessments must employ a self-validating system . This requires the integration of internal standards (IS) to correct for matrix effects, alongside positive and negative controls to verify enzymatic activity and isolate the exact mechanisms of degradation.

Workflow Step1 Compound Incubation (Buffer + Microsomes) Step2 Aliquoting at Time Points (0-120 min) Step1->Step2 Step3 Quench with Cold Acetonitrile + IS Step2->Step3 Step4 Centrifugation & Supernatant Extraction Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Data Analysis (T1/2, CLint) Step5->Step6

Caption: Self-validating experimental workflow for metabolic and chemical stability.

Protocol: Self-Validating In Vitro Metabolic Stability Assay (Microsomal Clearance)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of halogenated 1,2-oxazole-4-carbaldehydes in Human Liver Microsomes (HLM).

Step-by-Step Methodology & Causality:

  • Compound Preparation: Prepare a 10 mM stock of the halogenated isoxazole in DMSO.

    • Causality: DMSO ensures complete dissolution of lipophilic halogenated compounds. However, the final assay concentration must be kept strictly below 0.1% DMSO to prevent solvent-induced CYP450 inhibition.

  • Incubation Matrix Setup: Mix HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

    • Causality: Physiological pH and magnesium ions are critical cofactors required to maintain optimal CYP enzyme conformation and electron transfer efficiency.

  • Control Systems (The Self-Validating Core):

    • Positive Control: Incubate Verapamil or Testosterone in parallel. (Validates that the microsomes are metabolically active and the assay conditions are optimal).

    • Negative Control: Omit NADPH from a parallel isoxazole sample. (Differentiates true CYP-mediated metabolism from inherent chemical instability or non-specific protein binding).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: Cold acetonitrile instantly denatures microsomal proteins, abruptly halting the enzymatic reaction. The internal standard corrects for any volumetric inconsistencies or ionization suppression during downstream LC-MS/MS analysis.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate T1/2​ from the log-linear decline of the compound-to-IS peak area ratio.

Conclusion

Halogenated 1,2-oxazole-4-carbaldehydes represent a robust and highly tunable class of intermediates for drug discovery. The strategic placement of heavier halogens—particularly chlorine and bromine—affords a protective steric and electronic shield that significantly enhances both thermal and metabolic stability compared to non-halogenated variants. By employing rigorous, self-validating experimental protocols, researchers can accurately profile these compounds, confidently benchmark them against modern alternatives like oxetanes, and advance the most stable candidates through the development pipeline.

References

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists | Journal of Medicinal Chemistry - ACS Publications | 2

  • Isoxazole, 4-chloro-3,5-diphenyl- | 10557-79-6 | Benchchem | 1

  • 5-Iodobenzo[d]isoxazole | 954371-46-1 | Benchchem | 3

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications | 4

Sources

Comparative

Structural Comparison Guide: 3-(Chlorophenyl)-1,2-oxazole Positional Isomers

Executive Summary The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. When substituted at the C3 position with a chlorophenyl group, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development. When substituted at the C3 position with a chlorophenyl group, the resulting positional isomers—3-(2-chlorophenyl)isoxazole , 3-(3-chlorophenyl)isoxazole , and 3-(4-chlorophenyl)isoxazole —exhibit profoundly different physicochemical, structural, and binding properties.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of these isomers. The focus is on how the spatial arrangement of the chlorine atom dictates molecular conformation, alters analytical signatures, and influences experimental behavior during biological target engagement.

Conformational and Electronic Analysis

The primary differentiator among the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers is the degree of coplanarity between the phenyl ring and the isoxazole core. This coplanarity is governed by steric hindrance and directly dictates the molecule's electronic conjugation and 3D spatial profile.

  • 3-(2-Chlorophenyl)isoxazole (Ortho): The bulky chlorine atom at the ortho position creates severe steric repulsion with the C4-hydrogen of the isoxazole ring. To minimize this steric clash, the molecule adopts a non-coplanar conformation, significantly increasing the dihedral angle ( θ≈45∘−60∘ ). This disrupts π−π conjugation but increases the molecule's three-dimensionality (Fsp 3 -like character), making it highly effective for engaging globular or perfectly spherical binding pockets [1].

  • 3-(3-Chlorophenyl)isoxazole (Meta): The meta-chlorine exerts a strong inductive electron-withdrawing effect (-I) without introducing significant steric hindrance at the inter-ring bond. This isomer maintains moderate coplanarity and is frequently utilized to target asymmetric hydrophobic sub-pockets where off-axis halogen bonding is required.

  • 3-(4-Chlorophenyl)isoxazole (Para): Lacking steric hindrance at the ortho positions, the para isomer achieves near-perfect coplanarity ( θ≈0∘−5∘ ). This maximizes electronic conjugation across the two rings, resulting in a linear, rigid, and highly lipophilic extension that perfectly inserts into deep, narrow binding clefts [2].

Quantitative Comparison of Physicochemical Properties

The structural variations directly impact the analytical signatures of each isomer. Below is a comparative summary of their key properties, highlighting how the C4-H NMR shift acts as a diagnostic tool for identifying the degree of coplanarity.

Property3-(2-Chlorophenyl)isoxazole3-(3-Chlorophenyl)isoxazole3-(4-Chlorophenyl)isoxazole
Substitution Pattern Ortho (C2)Meta (C3)Para (C4)
CAS Number 25742-65-8100517-43-9 (Derivative)31301-39-0
Dihedral Angle ( θ ) ~45° - 60° (Non-planar)~15° - 20° (Slightly twisted)~0° - 5° (Highly planar)
1 H NMR (C4-H, ppm) ~6.75 (Deshielded by twist)~6.68~6.62 (Shielded by conjugation)
1 H NMR (C5-H, ppm) ~8.45~8.42~8.38
Calculated LogP 2.852.952.99
Binding Pocket Fit Globular / 3DAsymmetric / BranchedLinear / Planar

Experimental Methodologies

To rigorously evaluate and distinguish these isomers, researchers must employ specific synthetic and analytical workflows. The following protocols are designed as self-validating systems , ensuring that each step confirms the success of the previous one.

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

Causality: The 1,3-dipolar cycloaddition of chlorobenzonitrile oxides with trimethylsilylacetylene (TMS-acetylene) is chosen because it exclusively yields the 3-aryl-5-TMS-isoxazole intermediate, preventing the formation of unwanted 5-aryl regioisomers. Subsequent desilylation yields the pure 3-(chlorophenyl)isoxazole.

Step-by-Step Workflow:

  • Nitrile Oxide Generation: Dissolve the specific chlorobenzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C.

    • Validation: The reaction mixture will turn pale yellow, indicating the formation of the hydroximoyl chloride intermediate.

  • Cycloaddition: Add TMS-acetylene (1.5 eq) to the mixture, followed by the dropwise addition of triethylamine (TEA, 1.2 eq) to generate the nitrile oxide in situ. Stir at room temperature for 12 hours.

  • Desilylation: Isolate the intermediate, dissolve in methanol, and add potassium carbonate (K 2​ CO 3​ , 2.0 eq). Stir for 2 hours to remove the TMS group.

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation: Confirm the successful removal of the TMS group by the complete disappearance of the 9-proton singlet at ~0.2 ppm in the 1 H NMR spectrum.

SynthesisWorkflow A Chlorobenzaldoxime (o-, m-, p-) B Hydroximoyl Chloride Intermediate A->B NCS, DMF 0°C C Nitrile Oxide (In Situ) B->C TEA (Base) D 3-(Chlorophenyl)- 5-TMS-isoxazole C->D TMS-Acetylene [3+2] Cycloaddition E Pure 3-(Chlorophenyl) isoxazole D->E K2CO3, MeOH Desilylation

Caption: Regioselective [3+2] cycloaddition workflow for synthesizing 3-(chlorophenyl)isoxazole isomers.

Protocol B: Structural Validation via 2D NOESY NMR

Causality: 1D NMR alone cannot definitively confirm the spatial relationship between the phenyl ring and the isoxazole ring. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to observe through-space interactions (< 5 Å), which differ drastically based on the isomer's dihedral angle.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl 3​ (100% deuterated to prevent solvent signal interference).

  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.

    • Causality: This specific mixing time allows sufficient cross-relaxation for small molecules without causing spin diffusion artifacts.

  • Data Interpretation (Self-Validation):

    • For the Para (4-chloro) isomer: Look for strong NOE cross-peaks between the isoxazole C4-H (~6.62 ppm) and the phenyl ortho-protons (~7.75 ppm). The coplanar nature brings these protons into close spatial proximity.

    • For the Ortho (2-chloro) isomer: The cross-peak intensity between the C4-H and the single adjacent phenyl proton (C6-H) will be significantly weaker or absent, validating the twisted, non-coplanar conformation caused by the bulky ortho-chlorine.

Biological and Pharmacological Implications

The positional isomerism of the chlorophenyl group profoundly dictates the molecule's interaction with biological targets. Isoxazole derivatives are well-documented inhibitors of Transient Receptor Potential Ankyrin 1 (TRPA1) and cyclooxygenase (COX) enzymes [3].

The para-isomer, due to its planarity, is highly effective at intercalating into narrow, hydrophobic clefts. Conversely, the ortho-isomer acts as a "conformational disruptor." When a target requires a deep linear insertion, the ortho-isomer will exhibit a sharp drop in binding affinity due to steric clashing. However, if the target pocket is globular, the ortho-isomer's Fsp 3 -like 3D profile may yield superior selectivity.

BindingMechanism cluster_ortho Ortho Isomer (2-Chloro) cluster_para Para Isomer (4-Chloro) Target Biological Target (e.g., TRPA1 / COX Pockets) O_Shape Non-Coplanar Conformation (High Dihedral Angle) O_Bind Fills Globular / 3D Hydrophobic Pockets O_Shape->O_Bind O_Bind->Target Steric Clash in Narrow Pockets P_Shape Coplanar Conformation (Maximal Conjugation) P_Bind Inserts into Linear Planar Clefts P_Shape->P_Bind P_Bind->Target High Affinity in Planar Pockets

Caption: Impact of chlorophenyl isomerism on target binding affinity and pocket insertion.

References

  • Unife. "Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo". Source: unife.it. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of applied physical chemistry. Handling highly functionalized heterocyclic building blocks like 5-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of applied physical chemistry. Handling highly functionalized heterocyclic building blocks like 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde requires an operational strategy that anticipates the molecule's inherent reactivity.

This guide provides a comprehensive, causality-driven framework for personal protective equipment (PPE) selection and laboratory handling, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a highly reactive intermediate primarily utilized in the synthesis of antimicrobial and neurological pharmaceutical agents[1]. Its hazard profile is dictated by three structural features:

  • The Electrophilic Aldehyde Moiety: The carbaldehyde group, activated by the electron-withdrawing isoxazole ring and chloro substituents, is a potent electrophile. In biological systems, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in skin proteins) and thiols. This haptenization process is the fundamental mechanism behind its classification as a severe skin and respiratory sensitizer (Skin Sens. 1, Resp. Sens. 1).

  • The Lipophilic Core: The 3-chlorophenyl and isoxazole rings grant the molecule high lipophilicity, facilitating rapid dermal penetration through the stratum corneum if spilled on unprotected skin.

  • Particulate Morphology: As a crystalline solid, the compound poses a significant inhalation risk. Airborne dust generated during weighing or transfer can severely irritate the respiratory tract (STOT SE 3).

Quantitative PPE Specifications

Under OSHA 29 CFR 1910.132, laboratory safety requires a formal hazard assessment to match PPE to the specific chemical and physical risks of the task[2]. The table below outlines the mandatory PPE matrix for handling this compound, grounded in its mechanistic hazards.

PPE CategorySpecification & StandardBreakthrough Time / EfficacyMechanistic Rationale
Hand Protection Nitrile or Neoprene gloves (Minimum 0.11 mm thickness for incidental contact; 0.4 mm for extended handling).> 480 minutes (EN 374-3 / ASTM F739).Prevents dermal haptenization. The lipophilic nature of the compound requires highly cross-linked synthetic rubber to prevent permeation.
Respiratory Protection N95 (US) or FFP3 (EU) particulate respirator.Filters ≥ 95% of airborne particles (0.3-micron).Mitigates STOT SE 3 inhalation risks. The crystalline powder is prone to aerosolization via static electricity during transfer.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).High-impact, indirect venting.Protects ocular mucosa from highly irritating electrophilic dust. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs.Full torso and arm coverage.Prevents accumulation of combustible solid dust (Storage Class 11) on clothing. Knit cuffs prevent wrist exposure during hood work.

Self-Validating Operational Workflow

Prudent Practices in the Laboratory dictates that handling reactive electrophiles requires stringent control of exposure routes through systematic workflow protocols[3]. Do not simply execute steps; validate them as you go.

Phase 1: Environmental Validation

  • Action: Conduct operations inside a certified chemical fume hood.

  • Self-Validation Check: Before opening the chemical container, verify the hood's face velocity is between 80–120 feet per minute (fpm). If a digital monitor is unavailable, perform a "flutter test" by holding a Kimwipe at the sash opening to visually confirm negative pressure.

Phase 2: PPE Donning & Integrity Check

  • Action: Don the PPE specified in the matrix above.

  • Self-Validation Check: Perform an inflation test on your nitrile gloves. Trap air inside the glove and roll the cuff down tightly to pressurize the fingers; inspect for microscopic pinholes before handling the chemical.

Phase 3: Anti-Static Weighing

  • Action: Weigh the compound using a grounded, anti-static weigh boat and a stainless steel spatula.

  • Rationale: Halogenated organic powders frequently carry static charges. Using standard plastic weigh boats can cause the powder to "jump" or aerosolize, instantly creating an inhalation hazard.

Phase 4: In-Hood Dissolution (Dust Quenching)

  • Action: Rather than carrying the dry powder across the lab to your reaction vessel, dissolve the weighed compound in your reaction solvent (e.g., Dichloromethane or Dimethylformamide) inside the fume hood.

  • Rationale: Transferring the compound as a liquid solution completely eliminates the risk of dropping and aerosolizing the dust in the open laboratory environment.

Workflow Visualization

HandlingWorkflow Step1 1. Environmental Validation (Verify >100 fpm Airflow) Step2 2. PPE Integrity Check (Glove Inflation & Seal Check) Step1->Step2 Step3 3. Anti-Static Neutralization (Eliminate Powder Fly-away) Step2->Step3 Step4 4. Enclosed Weighing (Use Anti-Static Boat) Step3->Step4 Step5 5. In-Hood Dissolution (Quench Dust Hazard) Step4->Step5 Step6 6. Decontamination (Wet-Wipe Surfaces) Step5->Step6

Workflow for the safe handling and transfer of chlorinated isoxazole carbaldehydes.

Emergency Response & Disposal Plan

Spill Management: If the solid powder is spilled inside the hood, do not dry sweep . Dry sweeping introduces mechanical energy that aerosolizes the sensitizing dust. Instead, gently cover the spill with absorbent paper towels, wet the towels with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the solid, and wipe inward.

Chemical Disposal: Dispose of all contaminated wipes, gloves, and residual compound in a designated Halogenated Organic Waste container. Because the compound contains a highly reactive carbaldehyde group, ensure the waste stream does not contain incompatible strong nucleophiles (such as concentrated primary amines or strong bases) to prevent unwanted exothermic polymerization in the waste carboy.

Sources

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